molecular formula C9H10O3 B1307347 4-(Hydroxymethyl)phenylacetic acid CAS No. 73401-74-8

4-(Hydroxymethyl)phenylacetic acid

Número de catálogo: B1307347
Número CAS: 73401-74-8
Peso molecular: 166.17 g/mol
Clave InChI: FWZBPBKAANKOJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Hydroxymethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[4-(hydroxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZBPBKAANKOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391028
Record name 4-(Hydroxymethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73401-74-8
Record name 4-(Hydroxymethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(hydroxymethyl)phenylacetic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Core Synthesis Pathway: Nucleophilic Substitution of 4-(Bromomethyl)phenylacetic Acid

The most prominently documented and scalable method for the synthesis of this compound involves the hydrolysis of 4-(bromomethyl)phenylacetic acid under basic conditions. This reaction proceeds via a nucleophilic substitution mechanism where the bromide, a good leaving group, is displaced by a hydroxide ion.

Reaction Scheme:

A common synthesis route is the hydrolysis of 4-(bromomethyl)phenylacetic acid.[1][2][3] In this process, 4-(bromomethyl)phenylacetic acid is treated with a base, such as sodium hydroxide, in an aqueous solution.[1][2][3] The reaction is typically stirred at room temperature overnight to ensure the complete consumption of the starting material.[1][2]

Synthesis_Pathway 4-(Bromomethyl)phenylacetic acid 4-(Bromomethyl)phenylacetic acid NaOH, H2O NaOH, H2O This compound This compound 4-(Bromomethyl)phenylacetic acid->this compound      Room Temperature, Overnight

Caption: Hydrolysis of 4-(bromomethyl)phenylacetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-(bromomethyl)phenylacetic acid, based on a reported large-scale synthesis.[1][2]

ParameterValueReference
Starting Material4-(Bromomethyl)phenylacetic acid[1][2]
ReagentSodium Hydroxide (NaOH)[1][2]
SolventWater (H₂O)[1][2]
Stoichiometry (Substrate:Base)1 : 4.02[1][2]
Reaction TemperatureRoom Temperature (18 – 25 °C)[2]
Reaction TimeOvernight[1][2]
Yield71.9%[1][2]
Purity (HPLC)97.8%[1][2]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a documented large-scale procedure.[1][2]

Materials:

  • 4-(Bromomethyl)phenylacetic acid

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (1.61 kg, 40.2 mol) in water (90 L).

  • Addition of Starting Material: To the aqueous NaOH solution, add 4-(bromomethyl)phenylacetic acid (2.3 kg, 10.0 mol).

  • Reaction: Stir the resulting mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated sulfuric acid (1.0 L).

  • Workup and Extraction:

    • Add solid sodium chloride (25 kg) to the mixture to saturate the aqueous phase.

    • Extract the product with ethyl acetate (3 x 33 L).

    • Combine the organic phases and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization and Isolation:

    • Concentrate the dried organic phase under reduced pressure until a significant amount of solid precipitates.

    • Store the resulting suspension at 4-6 °C overnight to promote further crystallization.

    • Collect the solid product by filtration.

    • Wash the filter cake with petroleum ether (2 x 2 L).

  • Drying: Dry the final product to obtain this compound (1.2 kg, 71.9% yield).[1][2]

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_isolation Isolation dissolve Dissolve NaOH in H2O add_sm Add 4-(Bromomethyl)phenylacetic acid dissolve->add_sm react Stir at RT Overnight add_sm->react acidify Acidify with H2SO4 to pH ~2 react->acidify add_nacl Add NaCl acidify->add_nacl extract Extract with Ethyl Acetate (3x) add_nacl->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate Organic Phase wash_dry->concentrate crystallize Crystallize at 4-6 °C Overnight concentrate->crystallize filtrate Filter Solid Product crystallize->filtrate wash_pe Wash with Petroleum Ether filtrate->wash_pe Final Product Final Product wash_pe->Final Product

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Routes

While the hydrolysis of 4-(bromomethyl)phenylacetic acid is a primary method, other synthetic strategies have been reported, although they are less detailed in the readily available literature. These include:

  • Chloromethylation and Cyanidation: This classic approach involves the chloromethylation of a suitable aromatic precursor, followed by reaction with a cyanide salt to introduce the cyanomethyl group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.[4]

  • Reduction of 4-Carboxyphenylacetic Acid: The selective reduction of the carboxylic acid group on the aromatic ring of 4-carboxyphenylacetic acid could potentially yield this compound. However, this requires a chemoselective reducing agent that does not affect the other carboxylic acid moiety.

  • From p-Toluic Acid Derivatives: Synthesis pathways starting from derivatives of p-toluic acid are also conceivable, likely involving functional group transformations of the methyl group and introduction of the acetic acid side chain.

Further research into these alternative routes is recommended for process optimization and the exploration of different precursor availabilities.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)phenylacetic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-(Hydroxymethyl)phenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid derivative featuring both a hydroxymethyl and a carboxymethyl group attached to a benzene ring at para positions.

IUPAC Name: 2-[4-(hydroxymethyl)phenyl]acetic acid[1]

Synonyms: p-(Hydroxymethyl)phenylacetic acid, (4-Carboxymethyl)benzyl alcohol, PAM Linker[1][2]

Chemical Structure: The molecule consists of a central benzene ring substituted at positions 1 and 4. One substituent is a methylene carboxylic acid group (-CH₂COOH), and the other is a hydroxymethyl group (-CH₂OH).

Structural Representations

Below is a table summarizing the key structural identifiers for this compound.

IdentifierRepresentation
Molecular Formula C₉H₁₀O₃[1][3]
SMILES OCc1ccc(CC(=O)O)cc1[4]
InChI InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12)[4]
InChI Key FWZBPBKAANKOJQ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and application.

PropertyValueReference
Molecular Weight 166.17 g/mol [1][3]
CAS Number 73401-74-8[1][3]
Appearance White to off-white powder or crystals[3][5]
Melting Point 131-134 °C[1][6]
Boiling Point 357.8 ± 22.0 °C (Predicted)[1]
Density 1.271 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.27 ± 0.10 (Predicted)[1]
Solubility Soluble in DMSO.[7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData
¹H NMR (300 MHz, DMSO-d₆) δ 12.27 (s, 1H), 7.26-7.12 (m, 4H), 5.14 (s, 1H), 4.47 (s, 2H), 3.53 (s, 2H)[5][6]
Infrared (IR) (KBr) νₘₐₓ cm⁻¹: 3304, 1703, 1520, 1421, 1408, 1360, 1288, 1234, 1200, 1188, 1009[5]
¹³C NMR Experimental data not readily available in the searched literature.
Mass Spectrometry Experimental data with fragmentation patterns not readily available in the searched literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 4-(bromomethyl)phenylacetic acid.[6]

Materials:

  • 4-(Bromomethyl)phenylacetic acid (1 eq.)

  • Sodium hydroxide (4 eq.)

  • Deionized water

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Dissolve sodium hydroxide (4 eq.) in deionized water (approx. 40 L per mole of starting material).

  • Add 4-(bromomethyl)phenylacetic acid (1 eq.) to the aqueous sodium hydroxide solution.

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 with concentrated sulfuric acid.

  • Add solid sodium chloride to the mixture to saturate the aqueous phase, followed by extraction with ethyl acetate (3 x volumes).

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure until a significant amount of solid precipitates.

  • Cool the suspension at 4-6 °C overnight to promote further crystallization.

  • Collect the solid product by filtration.

  • Wash the filter cake with petroleum ether (2 x volumes) to yield this compound.[6]

SynthesisWorkflow cluster_hydrolysis Hydrolysis cluster_workup Acidification & Extraction cluster_purification Purification A 4-(Bromomethyl)phenylacetic Acid + NaOH (aq) B Stir Overnight at Room Temp A->B Reaction C Acidify with H₂SO₄ to pH ~2 B->C D Extract with Ethyl Acetate C->D E Wash with Brine & Dry (Na₂SO₄) D->E F Concentrate & Crystallize at 4-6°C E->F G Filter & Wash with Petroleum Ether F->G H Final Product: 4-(Hydroxymethyl)phenylacetic Acid G->H

Caption: Synthesis workflow for this compound.
Use as a Linker in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely used as a linker, often referred to as the PAM (phenylacetamidomethyl) linker, in Boc-chemistry-based solid-phase peptide synthesis.[2] The linker is first attached to an aminomethylated resin support. The hydroxyl group of the linker then serves as the anchoring point for the first amino acid.

General Protocol for Linker Attachment and First Amino Acid Coupling:

  • Resin Swelling: Swell aminomethylated polystyrene resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Linker Activation: Activate the carboxylic acid group of this compound using a standard coupling agent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DMF.

  • Linker Coupling: Add the activated linker solution to the swollen resin and agitate the mixture until coupling is complete (monitored by a ninhydrin test).

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

  • First Amino Acid Attachment: The first Boc-protected amino acid is then esterified to the hydroxyl group of the resin-bound linker. This is typically achieved using symmetrical anhydride or other standard activation methods in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).

  • Capping: Any unreacted hydroxyl groups on the linker can be capped using acetic anhydride to prevent the formation of deletion sequences in the subsequent peptide synthesis steps.

  • The peptide chain is then elongated following standard Boc-SPPS protocols. The final peptide is cleaved from the linker using strong acids like liquid Hydrogen Fluoride (HF).

Applications and Biological Relevance

This compound is a versatile molecule with significant applications in both pharmaceutical and research settings.

Pharmaceutical Intermediate

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted as an intermediate in the development of anti-inflammatory and analgesic drugs.[4] Its bifunctional nature allows for diverse chemical modifications, making it a valuable component in medicinal chemistry for creating novel therapeutic agents.

Linker in Chemical Synthesis

Its most prominent application is as a linker in solid-phase synthesis, especially for peptides and other biomolecules.[8] The PAM linker enables the assembly of peptide chains on a solid support, which simplifies the purification process at each step. The linkage is stable to the conditions of peptide synthesis but can be cleaved under specific, strong acidic conditions to release the final product.

Biological Context

This compound has been identified as a metabolite of several flavonoids and is found in both plants and animals. It can be produced by the biotransformation of other compounds by microflora. While it is an intermediate in the biosynthesis of phenylpropanoids, its direct involvement in specific signaling pathways in humans is not well-documented in the available literature.

Applications A 4-(Hydroxymethyl)phenylacetic Acid B Pharmaceuticals A->B C Chemical Synthesis A->C D Biochemical Research A->D B1 Intermediate for Anti-inflammatory Drugs B->B1 B2 Intermediate for Analgesics B->B2 C1 PAM Linker for Solid-Phase Peptide Synthesis C->C1 C2 Building Block for Specialty Chemicals C->C2 D1 Metabolite of Flavonoids D->D1

References

The Advent and Application of 4-(Hydroxymethyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)phenylacetic acid, a pivotal molecule in biopharmaceutical research and synthetic chemistry, has carved a significant niche primarily as a linker in solid-phase peptide synthesis. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed methodologies for its synthesis and application. While the precise moment of its initial discovery remains elusive in readily available literature, its prominence grew with the advent of solid-phase peptide synthesis, where it serves as a cornerstone of the Phenylacetamidomethyl (PAM) linker system. This document outlines a comprehensive synthesis protocol, presents key quantitative data, and discusses its role in drug development and biological systems.

Discovery and Historical Context

The exact origins of this compound are not well-documented in the form of a singular discovery paper. Its emergence is intrinsically linked to the development and refinement of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield in the early 1960s. The need for stable, yet cleavable, linkages between the growing peptide chain and the solid resin support spurred the development of various linker molecules.

This compound forms the core of the Phenylacetamidomethyl (PAM) linker. The PAM linker was developed to offer greater stability to the acid-labile α-amino protecting groups (like the Boc group) used during peptide synthesis, as compared to the original chloromethylated polystyrene resins (Merrifield resin)[1]. This enhanced stability minimizes the premature cleavage of the peptide from the resin during the repeated deprotection steps. While the Wang resin, with its p-alkoxybenzyl alcohol structure, is now more commonly used for Fmoc-based chemistry, the PAM linker remains significant in the historical context of Boc-based peptide synthesis[1][2][3].

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the hydrolysis of 4-(bromomethyl)phenylacetic acid.

Experimental Protocol: Hydrolysis of 4-(Bromomethyl)phenylacetic Acid

Materials:

  • 4-(Bromomethyl)phenylacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Water (H₂O)

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (4.0 eq) in water. To this aqueous solution, add 4-(bromomethyl)phenylacetic acid (1.0 eq).

  • Reaction Execution: Stir the resulting mixture at room temperature overnight.

  • Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 using concentrated sulfuric acid.

  • Extraction: Add solid sodium chloride to the mixture to saturate the aqueous phase. Extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic phases and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization: Concentrate the dried organic phase until a significant amount of solid precipitates. Store the suspension at 4-6 °C overnight to promote further crystallization.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with petroleum ether (2 x volumes) to afford this compound.

Quantitative Data
ParameterValueReference
Yield 71.9%[4]
Purity (HPLC) 97.8% (at 220 nm)[4]
Characterization Data
  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.27 (s, 1H), 7.26-7.12 (m, 4H), 5.14 (s, 1H), 4.47 (s, 2H), 3.53 (s, 2H).[4]

  • Melting Point: 131-134 °C[5]

Application in Solid-Phase Peptide Synthesis: The PAM Linker

This compound is covalently attached to an aminomethylated polystyrene resin to form the PAM resin. The first protected amino acid is then esterified to the hydroxymethyl group of the linker.

Attachment and Cleavage Workflow

The general workflow for the use of the PAM linker in SPPS is depicted below. The attachment of the first amino acid to the resin is a critical step, followed by the iterative deprotection of the N-terminus and coupling of subsequent amino acids. The final peptide is cleaved from the resin using a strong acid, typically hydrogen fluoride (HF).

SPPS_Workflow cluster_synthesis Peptide Synthesis on PAM Resin cluster_cleavage Cleavage Resin Aminomethylated Polystyrene Resin PAM_Resin PAM Resin Resin->PAM_Resin Couple Linker PAM_Linker 4-(Hydroxymethyl)phenylacetic acid Attach_AA1 Attach First Boc-Amino Acid PAM_Resin->Attach_AA1 Peptide_Resin Peptide-Resin Complex Attach_AA1->Peptide_Resin Deprotection Boc Deprotection (TFA) Peptide_Resin->Deprotection Coupling Couple Next Boc-Amino Acid Deprotection->Coupling Elongation Repeat Deprotection and Coupling Coupling->Elongation Elongation->Deprotection n cycles Cleavage Cleavage with HF Elongation->Cleavage Peptide Free Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis Workflow using a PAM Linker.
Cleavage Mechanism

The cleavage of the peptide from the PAM linker is achieved by acidolysis of the benzyl ester bond. The use of strong acid, such as HF, protonates the ester oxygen, making the benzylic carbon susceptible to nucleophilic attack, which ultimately liberates the peptide with a C-terminal carboxylic acid.

Biological Significance and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of this compound are limited. However, its close structural analog, 4-hydroxyphenylacetic acid, is a known metabolite of dietary flavonoids and is produced by gut microbiota from the breakdown of amino acids like tyrosine.[6] 4-Hydroxyphenylacetic acid has been shown to possess antioxidant and anti-inflammatory properties.

Given that this compound can be considered a derivative of 4-hydroxyphenylacetic acid, it is plausible that it may interact with similar biological pathways, although further research is required to substantiate this. The metabolism of flavonoids by gut microbiota into various phenolic acids is an active area of research, and it is possible that this compound is a minor metabolite in these pathways.

Metabolism Flavonoids Dietary Flavonoids (e.g., Quercetin) Gut_Microbiota Gut Microbiota Metabolism Flavonoids->Gut_Microbiota HPAA 4-Hydroxyphenylacetic Acid Gut_Microbiota->HPAA Major Pathway HM_PAA This compound (Hypothesized Minor Metabolite) Gut_Microbiota->HM_PAA Minor Pathway? Biological_Effects Biological Effects (Antioxidant, Anti-inflammatory) HPAA->Biological_Effects HM_PAA->Biological_Effects

Hypothesized Metabolic Origin of this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry in advancing other scientific fields, most notably peptide science. While its own discovery story is not prominently recorded, its utility as the PAM linker in solid-phase peptide synthesis has solidified its place in the toolkit of chemists and biochemists. The detailed synthetic protocol provided herein offers a clear path to its preparation for research and development purposes. Future investigations into its potential biological activities, perhaps as a metabolite of dietary compounds, could open new avenues for its application in drug discovery and nutritional science.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)phenylacetic Acid Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)phenylacetic acid (4-HMPAA) is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for the synthesis of numerous derivatives, including esters and amides. These derivatives have been explored for a variety of pharmacological applications, most notably as anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4-HMPAA derivatives. It includes a detailed summary of quantitative biological data, experimental protocols for key synthetic and analytical procedures, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction

This compound is a chemical compound that has garnered significant interest as a building block in the synthesis of pharmaceuticals.[1][2] Its utility stems from the presence of two reactive functional groups: a carboxylic acid and a hydroxymethyl group.[1][2] These sites allow for straightforward chemical modifications to generate a library of derivatives with diverse physicochemical properties and biological activities. The core structure of 4-HMPAA has been identified as a valuable intermediate in the preparation of analgesics and anti-inflammatory agents.[1] Furthermore, its application extends to its use as a linker in solid-phase peptide synthesis.[3] This guide will delve into the synthesis of 4-HMPAA and its derivatives, with a particular focus on their potential as anti-inflammatory and anticancer agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization into esters and amides are crucial steps in exploring their therapeutic potential.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of 4-(bromomethyl)phenylacetic acid.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Materials: 4-(Bromomethyl)phenylacetic acid, Sodium hydroxide (NaOH), Concentrated sulfuric acid (H₂SO₄), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄), Petroleum ether, Water.

  • Procedure:

    • Dissolve sodium hydroxide (1.61 kg, 40.2 mol) in water (90 L).

    • To this aqueous solution, add 4-(bromomethyl)phenylacetic acid (2.3 kg, 10.0 mol).

    • Stir the resulting mixture at room temperature overnight.

    • Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).

    • Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid (1.0 L).

    • Add solid sodium chloride (25 kg) to the mixture and extract with ethyl acetate (3 x 33 L).

    • Combine the organic phases and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate until a significant amount of solid precipitates.

    • Store the resulting suspension at 4-6 °C overnight to promote further crystallization.

    • Collect the solid product by filtration and wash the filter cake with petroleum ether (2 x 2 L) to yield this compound.

Synthesis of this compound Derivatives

The hydroxyl and carboxyl groups of 4-HMPAA are readily functionalized to produce a variety of derivatives. Esterification and amidation are common strategies to modify the parent compound's properties, such as lipophilicity and pharmacokinetic profile.

General Workflow for the Synthesis of 4-HMPAA Derivatives

G HMPAA This compound Esterification Esterification (Alcohol, Acid Catalyst) HMPAA->Esterification Amidation Amidation (Amine, Coupling Agent) HMPAA->Amidation Ester_Derivative Ester Derivative Esterification->Ester_Derivative Amide_Derivative Amide Derivative Amidation->Amide_Derivative

General synthetic routes for 4-HMPAA derivatives.

Potential Therapeutic Applications

Derivatives of 4-HMPAA have shown promise in several therapeutic areas, primarily as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

The structural similarity of phenylacetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their anti-inflammatory potential.[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[5]

Signaling Pathway: Prostaglandin Biosynthesis Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation HMPAA_Derivative 4-HMPAA Derivative HMPAA_Derivative->COX_Enzymes Inhibition

Inhibition of prostaglandin synthesis by 4-HMPAA derivatives.

Prodrugs of NSAIDs have been synthesized using various carrier molecules to reduce their gastrointestinal side effects.[5][6] While specific data on 4-HMPAA as a carrier is limited, the concept of creating ester or amide prodrugs of NSAIDs is well-established.[7] These prodrugs are designed to be inactive until they are hydrolyzed in the body to release the active NSAID.[6]

Table 1: Anti-inflammatory Activity of NSAID Prodrugs

ProdrugParent Drug% Inhibition of Paw EdemaReference
Prodrug IaAceclofenacBetter than parent drug[5]
Prodrug If4-Biphenylacetic acid76.14%[5]
Parent Drug (4-Biphenylacetic acid)-72.08%[5]

Experimental Protocol: Evaluation of Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema) [8]

  • Animals: Albino rats (120-160g).

  • Materials: Carrageenan (1% w/v in saline), Test compounds (suspended in 1% carboxymethyl cellulose), Standard drug (e.g., Diclofenac Sodium, 10 mg/kg).

  • Procedure:

    • Divide the rats into groups.

    • Administer the test compounds and the standard drug orally.

    • After a set time, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw of each rat.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Anticancer Activity

The potential of phenylacetic acid derivatives as anticancer agents is an active area of research. While direct evidence for 4-HMPAA derivatives is still emerging, related phenylacetamide derivatives have demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines.

One of the key mechanisms by which some anticancer agents work is by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

G Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis HMPAA_Derivative 4-HMPAA Derivative HMPAA_Derivative->Tubulin Inhibition

Proposed mechanism of anticancer activity via tubulin inhibition.

Pharmacokinetics and Drug Delivery

The pharmacokinetic properties of 4-HMPAA derivatives can be modulated through chemical modifications. Esterification and amidation can alter the lipophilicity of the parent compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The prodrug approach, as mentioned for NSAIDs, is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, including reducing toxicity and enhancing bioavailability.[7]

Workflow for Prodrug Hydrolysis and Drug Release

G Prodrug 4-HMPAA Prodrug (Ester or Amide) Hydrolysis Enzymatic/Chemical Hydrolysis (in vivo) Prodrug->Hydrolysis Active_Drug Active Drug (e.g., NSAID) Hydrolysis->Active_Drug Carrier 4-HMPAA Carrier Moiety Hydrolysis->Carrier Pharmacological_Effect Pharmacological Effect Active_Drug->Pharmacological_Effect

In vivo activation of a 4-HMPAA-based prodrug.

Conclusion and Future Directions

This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives, particularly esters and amides, have shown potential as anti-inflammatory and anticancer agents. The ability to modify the core structure allows for the fine-tuning of pharmacological and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of a broader range of 4-HMPAA derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The development of 4-HMPAA-based prodrugs also represents a promising avenue for improving the therapeutic index of existing drugs. Continued investigation into this class of compounds is warranted to unlock their full therapeutic potential.

References

In-depth Technical Guide: The Biological Mechanism of Action of 4-(Hydroxymethyl)phenylacetic Acid - A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide concerning the biological mechanism of action of 4-(Hydroxymethyl)phenylacetic acid. A comprehensive review of publicly available scientific literature and data has been conducted to assemble the information required for an in-depth analysis. However, the search for detailed biological data, including quantitative metrics, specific molecular targets, and modulated signaling pathways, did not yield sufficient information to construct a complete mechanistic profile.

The available literature primarily identifies this compound as a valuable chemical intermediate in the synthesis of pharmaceuticals and as a linker reagent in solid-phase peptide synthesis. While its application in the creation of biologically active molecules is evident, direct research into its own mechanism of action within biological systems appears to be limited or not extensively published.

This guide will present the current state of knowledge, highlighting its established roles in chemical synthesis and noting the absence of detailed biological mechanism-of-action studies.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid.

PropertyValue
CAS Number 73401-74-8
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white powder
Melting Point 131-134 °C

Established Applications in Synthesis

The primary role of this compound, as documented in the scientific and patent literature, is that of a versatile synthetic building block.

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. It is notably used in the development of anti-inflammatory and analgesic drugs. Its chemical structure provides a scaffold that can be readily modified to produce more complex active pharmaceutical ingredients (APIs).

Linker in Peptide Synthesis

The compound is also utilized as a linker molecule, particularly in the context of solid-phase peptide synthesis. The hydroxymethyl group allows for its attachment to a solid support resin, while the carboxylic acid moiety can be used for the sequential addition of amino acids to build a peptide chain.

Review of Biological Activity and Mechanism of Action

An extensive search of scientific databases for studies detailing the specific biological mechanism of action of this compound did not yield concrete data. The following points summarize the current landscape:

  • Lack of Direct Mechanistic Studies: There is a notable absence of published research focusing on the direct biological targets, receptor binding affinities, or enzyme inhibition kinetics of this compound itself.

  • Distinction from 4-Hydroxyphenylacetic Acid: It is critical to distinguish this compound from the structurally similar but distinct compound, 4-Hydroxyphenylacetic acid (4-HPAA). 4-HPAA is a well-characterized metabolite of the amino acids tyrosine and phenylalanine and has been studied for its various biological effects, including its role as a biomarker for certain gastrointestinal conditions. The biological data for 4-HPAA should not be attributed to this compound.

  • Inferred, but Undefined, Bioactivity: While this compound is a precursor to bioactive molecules, its intrinsic biological activity remains uncharacterized in the public domain.

Data Presentation and Experimental Protocols

Due to the lack of available quantitative data from biological studies on this compound, no tables summarizing such information can be provided. Similarly, without published research on its mechanism of action, there are no key experiments to cite or detail the methodologies thereof.

Signaling Pathways and Logical Relationships

The creation of diagrams for signaling pathways requires established knowledge of the molecular interactions of a compound within a cell. As no such pathways have been identified for this compound in the literature, a visualization using Graphviz is not possible at this time.

To illustrate its role as a synthetic intermediate, a conceptual workflow can be diagrammed.

G cluster_0 Synthesis of Active Pharmaceutical Ingredients (APIs) cluster_1 Solid-Phase Peptide Synthesis A This compound B Chemical Modification (e.g., esterification, amidation) A->B C Active Pharmaceutical Ingredient (e.g., Anti-inflammatory Drug) B->C D Solid Support Resin E This compound (as Linker) D->E F Peptide Chain Elongation E->F G Cleavage from Resin F->G H Synthesized Peptide G->H

Caption: Conceptual workflow of this compound's applications.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this presents a potential area for novel investigation. Future studies could explore:

  • Screening for Biological Targets: High-throughput screening assays could identify potential protein targets for this compound.

  • Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and inflammation, could provide initial insights into its biological activity.

  • In Vivo Studies: Should in vitro activity be identified, subsequent studies in animal models would be warranted to understand its pharmacology and toxicology.

Until such research is conducted and published, a detailed technical guide on the mechanism of action of this compound in biological systems cannot be fully realized.

4-(Hydroxymethyl)phenylacetic Acid: A Comprehensive Technical Guide on its Role as a Metabolite in Humans and Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)phenylacetic acid (4-HMPA), a phenolic acid, is a metabolite found in both the plant and animal kingdoms. In humans, its presence is often linked to the metabolic activities of the gut microbiota and the breakdown of dietary polyphenols and aromatic amino acids.[1][2][3] It has garnered significant interest as a potential biomarker for various physiological and pathological states, including childhood obesity.[3][4][5] In the realm of botany, 4-HMPA is recognized as a metabolite of phenylalanine, a crucial amino acid in plant growth and development, and is thought to play a role in plant-microbe interactions.[6] This technical guide provides an in-depth exploration of 4-HMPA as a metabolite in humans and plants, detailing its metabolic pathways, physiological significance, and the analytical methodologies for its quantification.

This compound Metabolism in Humans

The metabolism of 4-HMPA in humans is a multifaceted process, primarily involving the gut microbiota and subsequent hepatic detoxification pathways.

Gut Microbiota Metabolism

The human gut microbiome plays a pivotal role in the generation of 4-HMPA. Certain species of gut bacteria, such as those belonging to the Eubacteriaceae family, can produce 4-HMPA through the metabolism of the amino acid tyrosine.[3][4][5] Furthermore, dietary polyphenols, which are abundant in fruits and vegetables, are metabolized by gut bacteria into simpler phenolic acids, including 4-HMPA.[2][7] For instance, 4-hydroxy-3-methoxycinnamic acid can be converted to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) by a variety of microbes from the phylum Bacteroidetes.[2][7]

Hepatic Phase I and Phase II Metabolism

Once absorbed into the bloodstream, 4-HMPA undergoes detoxification in the liver, primarily through Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion in the urine. The principal Phase II pathways for 4-HMPA are glucuronidation and sulfation.

  • Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of 4-HMPA, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: In this pathway, a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 4-HMPA, a reaction mediated by sulfotransferases (SULTs).

The efficiency of these conjugation reactions can vary between individuals due to genetic polymorphisms in the UGT and SULT enzymes.

This compound Metabolism in Plants

In plants, 4-HMPA is a metabolite associated with the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites.

Biosynthesis from Phenylalanine

The primary precursor for 4-HMPA biosynthesis in plants is the aromatic amino acid phenylalanine. The pathway is thought to proceed via phenylpyruvate (PPA). The AROGENATE DEHYDRATASE (ADT) enzyme family, which converts arogenate to phenylalanine, has been shown to modulate the levels of PAA and, by extension, likely 4-HMPA in Arabidopsis.[6] Overexpression of certain ADT genes leads to increased levels of PAA, while knockout mutants show a significant reduction.[8]

Physiological and Pathophysiological Roles

In Humans

4-HMPA has been implicated in several physiological and disease processes:

  • Childhood Obesity: Studies have shown a negative association between the levels of 4-HMPA and childhood obesity.[3][4][5] Lower levels of this metabolite, potentially due to alterations in the gut microbiota, may be linked to the development of obesity.[3][4][5] Animal studies have demonstrated that 4-HMPA treatment can reduce weight gain and improve glucose intolerance in mice on a high-fat diet.[4][5]

  • Metabolic Health: The microbiota-derived metabolite of 4-hydroxy-3-methoxycinnamic acid, a related compound, has been shown to improve host metabolic conditions in diet-induced obese mice by regulating hepatic lipid metabolism and insulin sensitivity.[2][7]

In Plants

The precise roles of 4-HMPA in plants are still under investigation, but it is believed to be involved in:

  • Auxin Activity: As a derivative of phenylacetic acid (PAA), 4-HMPA may possess auxin-like activity, influencing plant growth and development.[6][9]

  • Plant Defense: Phenolic compounds are well-known to be involved in plant defense mechanisms against pathogens and herbivores. 4-HMPA may act as an elicitor, a signaling molecule that triggers defense responses.[10][11][12] These responses can include the reinforcement of cell walls and the production of antimicrobial compounds.

Quantitative Data

ParameterMatrixOrganism/ConditionConcentration/ValueReference(s)
4-Hydroxyphenylacetic acidFeces/UrineObese ChildrenDecreased[3][4][5]
4-Hydroxyphenylacetic acidFeces/UrineNormal-weight ChildrenHigher than obese[3][4][5]
Phenylacetic acid (related compound)Arabidopsis thaliana (adt multiple knockout mutants)Reduced levels[8]
Phenylacetic acid (related compound)Arabidopsis thaliana (ADT4 or ADT5 overexpression)Increased levels[8]

Experimental Protocols

Quantification of 4-HMPA in Human Urine by UPLC-MS/MS

This protocol is adapted from methods for the analysis of similar phenolic acids in urine.[13][14][15][16][17]

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitates. c. To a 1.5 mL microcentrifuge tube, add 40 µL of the urine supernatant, 40 µL of an internal standard solution (e.g., a deuterated analog of 4-HMPA), and 920 µL of a stabilizing solution (e.g., 0.1% formic acid in water). d. Vortex the mixture. e. Transfer 50 µL of the diluted sample to a new vial. f. Add 25 µL of a buffer solution and 25 µL of a reagent solution (if derivatization is required for improved chromatographic performance), followed by 100 µL of the stabilizing solution. g. Vortex and centrifuge again at 14,000 x g for 5 minutes at 4°C. h. Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or similar.
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate 4-HMPA from other urinary components. For example, start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative ion mode is typically used for phenolic acids.
  • MRM Transitions: Monitor for the specific parent-to-daughter ion transition for 4-HMPA and its internal standard.

Signaling and Metabolic Pathways

Human Metabolism and Signaling of 4-HMPA

human_metabolism_signaling Diet Dietary Polyphenols & Tyrosine GutMicrobiota Gut Microbiota (e.g., Eubacteriaceae) Diet->GutMicrobiota Metabolism HMPA_blood 4-HMPA (in circulation) GutMicrobiota->HMPA_blood Production Liver Liver HMPA_blood->Liver Transport AdiposeTissue Adipose Tissue HMPA_blood->AdiposeTissue Potential Action Glucuronide 4-HMPA-Glucuronide Liver->Glucuronide Glucuronidation (UGTs) Sulfate 4-HMPA-Sulfate Liver->Sulfate Sulfation (SULTs) Urine Urinary Excretion Glucuronide->Urine Sulfate->Urine WeightGain Weight Gain (Inhibition) AdiposeTissue->WeightGain GlucoseIntolerance Glucose Intolerance (Improvement) AdiposeTissue->GlucoseIntolerance

Caption: Overview of 4-HMPA metabolism and its potential effects in humans.

Plant Biosynthesis and Defense Signaling of 4-HMPA

plant_biosynthesis_defense Chorismate Chorismate Arogenate Arogenate Chorismate->Arogenate Phenylalanine Phenylalanine Arogenate->Phenylalanine ADT enzymes Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate PAA Phenylacetic Acid (PAA) Phenylpyruvate->PAA HMPA_plant This compound PAA->HMPA_plant Hydroxylation (presumed) DefenseResponse Plant Defense Responses (e.g., cell wall reinforcement, phytoalexin production) HMPA_plant->DefenseResponse Potential Elicitor Pathogen Pathogen/Herbivore Pathogen->HMPA_plant May induce accumulation

Caption: Proposed biosynthesis of 4-HMPA in plants and its potential role in defense.

Microbial Catabolism of 4-HMPA

microbial_catabolism HMPA_microbe 4-Hydroxyphenylacetic Acid Homoprotocatechuate 3,4-Dihydroxyphenylacetic Acid (Homoprotocatechuic Acid) HMPA_microbe->Homoprotocatechuate Hydroxylation RingFission Ring Fission Product (5-Carboxymethyl-2-hydroxymuconic acid) Homoprotocatechuate->RingFission 2,3-Dioxygenase Intermediates Further Intermediates RingFission->Intermediates Dehydrogenation, Decarboxylation, Hydration, Aldol Fission TCA_cycle TCA Cycle (Pyruvate, Succinate) Intermediates->TCA_cycle Oxidation

Caption: Aerobic degradation pathway of 4-HMPA by bacteria like Pseudomonas and Acinetobacter.

Conclusion

This compound is a significant metabolite at the intersection of human and plant biology, with its origins and functions being increasingly elucidated. In humans, it is a product of gut microbial metabolism with potential implications for metabolic health, particularly in the context of obesity. In plants, it is a component of the complex network of phenylpropanoid metabolism and may contribute to growth regulation and defense. The continued development of sensitive analytical methods will be crucial for further unraveling the intricate roles of 4-HMPA in health and disease, as well as in plant physiology. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to explore the potential of 4-HMPA as a biomarker and a target for therapeutic or agricultural applications.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Hydroxymethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-(Hydroxymethyl)phenylacetic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1.1.1 ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.27Singlet1H-COOH
7.26-7.12Multiplet4HAromatic (C₆H₄)
5.14Singlet1H-CH₂OH
4.47Singlet2H-CH₂OH
3.53Singlet2H-CH₂COOH
Solvent: DMSO-d₆, Frequency: 300 MHz[1][2]

1.1.2 ¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The following chemical shifts are predicted based on the analysis of structurally similar compounds.

Chemical Shift (δ) ppmAssignment
~173-COOH
~140Aromatic (C-CH₂OH)
~134Aromatic (C-CH₂COOH)
~129Aromatic (CH)
~127Aromatic (CH)
~62-CH₂OH
~40-CH₂COOH
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3304Strong, BroadO-H stretch (Alcohol & Carboxylic Acid)
1703StrongC=O stretch (Carboxylic Acid)
1520MediumC=C stretch (Aromatic Ring)
1421MediumC-H bend (Methylene)
1408MediumO-H bend (Carboxylic Acid)
1360MediumC-H bend
1288StrongC-O stretch (Carboxylic Acid)
1234StrongC-O stretch (Alcohol)
1200MediumC-H wag (Methylene)
1188Medium
1009MediumC-H bend (Aromatic)
Sample Preparation: KBr Pellet[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 166.17 g/mol .[3][4][5][6]

Predicted Fragmentation Pattern

m/zProposed Fragment Ion
166[M]⁺ (Molecular Ion)
148[M - H₂O]⁺
121[M - COOH]⁺
107[M - CH₂COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a 30-45° pulse angle to reduce the relaxation delay.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization:

    • Heat the probe to volatilize the sample into the ion source.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

G Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H and ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS

Caption: Workflow for Spectroscopic Analysis.

G Predicted Mass Spectrometry Fragmentation of this compound M [C₉H₁₀O₃]⁺˙ m/z = 166 F1 [C₉H₈O₂]⁺˙ m/z = 148 M->F1 - H₂O F2 [C₈H₉O₂]⁺ m/z = 121 M->F2 - COOH F3 [C₈H₇O]⁺ m/z = 107 M->F3 - CH₂COOH F4 [C₇H₇]⁺ m/z = 91 F3->F4 - O F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CH₂

Caption: Predicted MS Fragmentation Pathway.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-(Hydroxymethyl)phenylacetic acid (HMPA). Due to a notable lack of extensive published quantitative data, this document also serves as a practical handbook, offering detailed experimental protocols for researchers to determine these critical parameters. Understanding the solubility and stability of HMPA is fundamental for its application in drug discovery, formulation development, and as a chemical reagent.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueReference
Chemical Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white solid/crystalline powder[1]
Melting Point 131-134 °C[2]
pKa (Predicted) 4.27 ± 0.10[3]

Solubility Profile

Currently, there is a significant gap in the publicly available quantitative solubility data for this compound in a wide range of common solvents. The information that is available is largely qualitative or pertains to complex solvent systems for in vitro assays.

SolventQuantitative SolubilityQualitative ObservationsReference
Dimethyl Sulfoxide (DMSO) 100 mg/mL (601.76 mM)Highly soluble; sonication may be needed. Hygroscopic DMSO can affect solubility.[4]
Water Data not availableExpected to have some solubility due to the presence of a carboxylic acid and a hydroxyl group.
Ethanol Data not availableExpected to be soluble based on the polarity of the molecule.
Methanol Data not availableExpected to be soluble.
Acetone Data not availableExpected to have some solubility.
Ethyl Acetate Data not availableLikely to have lower solubility compared to more polar solvents.
Dichloromethane Data not availableLikely to have low solubility.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL (15.04 mM)Clear solution.[4]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (15.04 mM)Clear solution.[4]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (15.04 mM)Clear solution.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To address the lack of quantitative data, the following is a standard protocol for determining the equilibrium solubility of HMPA in various solvents.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep_compound Weigh excess HMPA prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent equilibration Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equilibration check_solid Ensure excess solid remains equilibration->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge sample Withdraw an aliquot of the supernatant centrifuge->sample filter Filter through a 0.45 µm filter sample->filter dilute Dilute sample with a suitable mobile phase filter->dilute analyze Analyze by a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate report Report solubility (e.g., mg/mL or mol/L) calculate->report

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that undissolved solid remains.

  • Sampling: After equilibration, centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatographic analysis). Quantify the concentration of HMPA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of HMPA in that solvent at the specified temperature.

Stability Profile

ConditionObservationReference
Solid-State (Room Temperature) Stable. Recommended storage at room temperature.[3]
In Solution (DMSO) Stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[4]
Hydrolytic Stability (Aqueous, pH variation) Data not available. The ester linkage is absent, but the benzylic alcohol and carboxylic acid moieties could be susceptible to degradation under extreme pH and temperature.
Oxidative Stability Data not available. The benzylic alcohol is a potential site for oxidation.
Thermal Stability Data not available.
Photostability Data not available. Aromatic compounds can be susceptible to photodegradation.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6][7]

G Forced Degradation Workflow cluster_stress Stress Conditions start Prepare solutions of HMPA (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT or 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution and as solid) start->thermal photo Photostability (ICH Q1B guidelines) start->photo neutralize Neutralize acidic and basic samples acid->neutralize base->neutralize analyze Analyze all samples by a stability-indicating HPLC method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate peak purity and identify degradation products analyze->evaluate pathway Propose degradation pathways evaluate->pathway

Caption: A typical workflow for conducting forced degradation studies on a drug substance.

Methodology:

  • Sample Preparation: Prepare solutions of this compound, typically at a concentration of 1 mg/mL, in a suitable solvent system (e.g., water/acetonitrile).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C) for a defined period.[7]

    • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) under the same temperature conditions as the acid hydrolysis.[7]

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[8]

    • Thermal Degradation: Expose both the solid drug substance and the drug solution to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

  • Data Evaluation: Assess the extent of degradation. For significant degradants, peak purity analysis should be performed. If necessary, degradation products can be isolated and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, based on its chemical structure, several potential degradation routes can be hypothesized under stress conditions.

G Potential Degradation Pathways of HMPA HMPA This compound Oxidation_Product 4-Formylphenylacetic acid 4-Carboxyphenylacetic acid HMPA->Oxidation_Product Oxidative Stress (e.g., H₂O₂) Dimer Ester Dimer HMPA->Dimer Thermal Stress / Acidic Conditions Decarboxylation_Product 4-(Hydroxymethyl)toluene HMPA->Decarboxylation_Product Thermal / Photolytic Stress

Caption: Hypothesized degradation pathways for this compound.

  • Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, which could lead to the formation of 4-formylphenylacetic acid and subsequently 4-carboxyphenylacetic acid.

  • Esterification/Dimerization: Under certain conditions (e.g., heat or acid catalysis), intermolecular esterification could occur between the carboxylic acid of one molecule and the hydroxymethyl group of another, leading to the formation of dimers or oligomers.

  • Decarboxylation: Although less common for this structure, harsh thermal or photolytic conditions could potentially lead to decarboxylation of the acetic acid moiety to yield 4-(hydroxymethyl)toluene.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. It is evident that there is a significant need for comprehensive, quantitative studies to fully characterize these critical properties. The experimental protocols provided herein offer a robust framework for researchers to generate this vital data, thereby facilitating the effective use of this compound in pharmaceutical development and other scientific endeavors. The development of a validated, stability-indicating analytical method is a prerequisite for accurately performing and interpreting the results of these studies.

References

The Pharmacological Profile of 4-(Hydroxymethyl)phenylacetic Acid: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Hydroxymethyl)phenylacetic acid (4-HMPAA) is a phenolic compound that has garnered interest in the scientific community, not primarily as a direct therapeutic agent, but as a versatile chemical intermediate and a biologically relevant metabolite. This technical guide provides an in-depth overview of the known and potential therapeutic targets of 4-HMPAA, focusing on its role as a building block in the synthesis of novel therapeutics, its inhibitory action on specific enzymes, and its emergence as a metabolite of dietary flavonoids.

Direct Enzymatic Inhibition: Xanthine Oxidase

This compound has been identified as an inhibitor of xanthine oxidase.[1] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Therefore, inhibitors of xanthine oxidase are a critical therapeutic strategy for managing this condition.

The inhibitory effect of 4-HMPAA on xanthine oxidase suggests its potential, or the potential of its derivatives, as anti-hyperuricemic agents. It is important to note that while it significantly inhibits 6-mercaptopurine (6-MP) oxidation, its effect on xanthine oxidation is not as pronounced.[1]

Quantitative Data on Enzyme Inhibition
CompoundTarget EnzymeInhibition MetricValueReference
This compoundXanthine Oxidase-Significant Inhibition[1]
This compound6-MP Oxidation-Significant Inhibition[1]

Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition

purine_metabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid HMPAA 4-(Hydroxymethyl)phenylacetic acid HMPAA->Inhibition Inhibition->XO1 Inhibition->XO2

Caption: Inhibition of Xanthine Oxidase by this compound in the purine degradation pathway.

Role as a Scaffold for APE1 Inhibitors

Recent drug discovery efforts have utilized this compound as a foundational scaffold for synthesizing macrocyclic inhibitors of Apurinic/apyrimidinic endonuclease 1 (APE1).[2] APE1 is a crucial enzyme in the DNA base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic sites in the DNA, which are common forms of DNA damage. In many cancers, APE1 is upregulated, contributing to tumor resistance against DNA-damaging chemotherapeutic agents and radiation.[2] This makes APE1 an attractive target for cancer therapy.

While 4-HMPAA itself is not the active inhibitor, its structural features make it an ideal starting point for the chemical synthesis of more complex molecules that can effectively target APE1.

Logical Relationship: From Scaffold to Therapeutic Target

APE1_inhibitor_synthesis Scaffold This compound (Chemical Scaffold) Synthesis Chemical Synthesis (e.g., Macrocyclization) Scaffold->Synthesis Inhibitor Macrocyclic APE1 Inhibitor Synthesis->Inhibitor APE1 APE1 Enzyme Inhibitor->APE1 Inhibition BER Base Excision Repair Pathway APE1->BER Enables Cancer Cancer Cell Proliferation and Survival BER->Cancer Supports

Caption: Role of this compound as a scaffold in the development of APE1 inhibitors.

Metabolite of Dietary Flavonoids

This compound is a known metabolite produced from the metabolism of dietary flavonoids, such as quercetin, by the colonic microbiota.[1][3] Flavonoids are well-known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The bioactivity of flavonoids is often attributed to their metabolites, which can have different or more potent effects than the parent compounds. The presence of 4-HMPAA as a metabolite suggests that some of the therapeutic effects of flavonoid consumption could be mediated, at least in part, by this compound.

Experimental Protocol: General Workflow for Studying Flavonoid Metabolism and Metabolite Activity

A typical experimental workflow to identify and assess the activity of flavonoid metabolites like 4-HMPAA involves the following steps:

  • In Vitro Fermentation:

    • Incubate the parent flavonoid (e.g., quercetin) with human fecal slurries or specific bacterial strains under anaerobic conditions to mimic colonic fermentation.

    • Collect samples at different time points.

  • Metabolite Identification:

    • Extract the metabolites from the fermentation samples using techniques like solid-phase extraction.

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the metabolites, including 4-HMPAA.

  • Biological Activity Assays:

    • Synthesize or purchase the identified metabolite (4-HMPAA).

    • Perform in vitro assays to evaluate its biological activity on specific targets (e.g., enzyme inhibition assays, cell-based assays for cytotoxicity or anti-inflammatory effects).

Workflow Diagram: From Flavonoid Ingestion to Metabolite Activity

flavonoid_metabolism_workflow cluster_ingestion Ingestion & Digestion cluster_metabolism Colonic Metabolism cluster_absorption Absorption & Systemic Circulation cluster_activity Biological Activity Flavonoid Dietary Flavonoid (e.g., Quercetin) Microbiota Gut Microbiota Flavonoid->Microbiota HMPAA This compound (Metabolite) Microbiota->HMPAA Targets Potential Therapeutic Targets (e.g., Xanthine Oxidase) HMPAA->Targets Acts upon

Caption: Metabolic pathway of dietary flavonoids to this compound and its subsequent biological action.

Utility as a Chemical Linker

In addition to its role as a scaffold, this compound is widely used as a linker molecule in solid-phase peptide synthesis (SPPS).[4][5] In this context, it is often referred to as a PAM (phenylacetoxymethyl) linker. The linker connects the C-terminal amino acid of a growing peptide chain to a solid resin support, allowing for the efficient and stepwise addition of subsequent amino acids. While this application is not directly related to a therapeutic target of the molecule itself, it is a critical role in the development of peptide-based therapeutics.

Diagram: Role as a PAM Linker in Solid-Phase Peptide Synthesis

pam_linker Resin Solid Support (Resin) Linker PAM Linker (4-HMPAA derivative) Resin->Linker Covalent Bond Peptide AA1 AA2 ... AAn Linker->Peptide:f0 Covalent Bond

Caption: Schematic of a PAM linker derived from this compound in solid-phase peptide synthesis.

Conclusion

This compound represents a molecule of significant interest in pharmaceutical research and development. While its direct therapeutic applications are currently limited to its demonstrated inhibition of xanthine oxidase, its primary value lies in its utility as a chemical scaffold for the development of potent and selective inhibitors of other therapeutic targets, such as APE1. Furthermore, its identity as a metabolite of dietary flavonoids opens up avenues for understanding the mechanisms behind the health benefits of these natural compounds. Future research should focus on elucidating the full spectrum of its biological activities and leveraging its chemical properties for the design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Utilizing 4-(Hydroxymethyl)phenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 4-(Hydroxymethyl)phenylacetic acid (HMPA), also known as the PAM linker, in solid-phase peptide synthesis (SPPS). The HMPA linker is a well-established tool for the synthesis of peptides with a C-terminal carboxylic acid. Its characteristics offer a balance of stability during chain elongation and susceptibility to cleavage under moderately acidic conditions.

Introduction

This compound serves as a linker molecule in SPPS, connecting the nascent peptide chain to an insoluble resin support. This substituted p-alkoxybenzyl ester-type linker provides a stable anchorage for the peptide throughout the synthesis cycles. A key advantage of the HMPA linker is that upon final cleavage with trifluoroacetic acid (TFA), the bond between the linker and the peptide is selectively cleaved, minimizing the risk of contamination from the linker-resin bond breaking. This stability makes it a preferred choice in many synthetic schemes, particularly when compared to the standard Wang linker, especially for peptides with C-terminal phenylalanine.

Core Concepts and Advantages

The primary role of the HMPA linker is to facilitate the synthesis of peptide acids. It is particularly advantageous in Fmoc-based SPPS strategies. The linkage formed is stable to the basic conditions required for Fmoc-deprotection (e.g., piperidine in DMF) but is readily cleaved by acidolysis, typically with TFA.

One of the significant benefits of employing linkers like HMPA is the potential to minimize racemization of the C-terminal amino acid during its initial attachment to the resin. While traditional methods of coupling the first amino acid to a hydroxymethyl-functionalized resin can lead to epimerization, the use of pre-activated strategies with linkers like HMPA can mitigate this side reaction. For the related 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker, C-terminal amino acid racemization has been reported to be less than or equal to 0.5%.[1][2]

Quantitative Data Summary

The following tables summarize the expected performance and key parameters associated with the use of the HMPA linker in peptide synthesis.

Table 1: Key Performance Indicators of the HMPA Linker

ParameterTypical Value/ConditionReference
C-Terminal FunctionalityCarboxylic Acid[3]
Cleavage ConditionTrifluoroacetic acid (TFA)[4][5]
Racemization of C-terminal Amino AcidLow (comparable to or better than Wang linker)[2]

Table 2: Reagents and Typical Conditions for HMPA Linker Application

StepReagentsTypical Conditions
Linker Coupling to Aminomethyl Resin HMPA, DIC, HOBt, DMF, DCM0°C to Room Temperature, 4+ hours
First Fmoc-Amino Acid Attachment Fmoc-AA-OH, DIC, HOBt, DMAP (cat.), DMF/DCMRoom Temperature, 2-3 hours
Peptide Chain Elongation (Fmoc-SPPS) 20% Piperidine in DMF; Fmoc-AA-OH, Coupling Reagents (e.g., HBTU, HATU), DIPEAStandard Fmoc-SPPS cycles
Final Cleavage and Deprotection TFA, Scavengers (e.g., TIS, Water, Phenol, Thioanisole, EDT)Room Temperature, 1-4 hours

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the HMPA linker in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of this compound (HMPA) to Aminomethyl Resin

This protocol describes the attachment of the HMPA linker to an aminomethyl-functionalized solid support (e.g., aminomethyl polystyrene).

Materials:

  • Aminomethyl resin

  • This compound (HMPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Kaiser (ninhydrin) test kit

Procedure:

  • Swell the aminomethyl resin in DCM (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • In a separate flask, dissolve 1.2 equivalents of HMPA (relative to the resin substitution) in a minimal amount of DMF.

  • In another flask, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.

  • Add the HMPA and HOBt solutions to the swollen resin.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1.2 equivalents of DIC to the reaction mixture.

  • Allow the reaction to proceed with agitation (e.g., on an orbital shaker) for at least 4 hours at room temperature.

  • Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (no color change) indicates complete coupling. If the test is positive, add an additional 0.5 equivalents of HMPA, HOBt, and DIC and continue the reaction for another 4 hours.

  • Once the coupling is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the HMPA-functionalized resin under vacuum to a constant weight.

Protocol 2: Attachment of the First Fmoc-Amino Acid to HMPA-Resin

This protocol details the esterification of the first N-Fmoc protected amino acid to the hydroxyl group of the HMPA linker.

Materials:

  • HMPA-functionalized resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine

  • Methanol

Procedure:

  • Swell the HMPA-resin in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) for at least 30 minutes.

  • In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin substitution) and an equimolar amount of HOBt in a minimal amount of DMF.

  • Add the dissolved amino acid and HOBt to the swollen resin.

  • In a separate vial, dissolve 0.1 equivalents of DMAP (relative to the resin substitution) in a minimal amount of DMF.

  • Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed by the DMAP solution.

  • Agitate the mixture at room temperature for 2 to 3 hours.

  • To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and pyridine (relative to the resin) and continue agitation for an additional 30 minutes.

  • Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the Fmoc-amino acid-HMPA-resin under vacuum to a constant weight. The substitution level can be determined spectrophotometrically by measuring the amount of Fmoc group cleaved from a small, weighed sample of the resin.

Protocol 3: Standard Fmoc-SPPS Cycle on HMPA-Resin

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols. A single cycle is described below.

Materials:

  • Fmoc-protected amino acid-HMPA-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids for the subsequent couplings

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HATU, 3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for a few minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the HMPA Linker

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT))[1]

  • Cold diethyl ether

Procedure:

  • Ensure the peptide-resin is thoroughly dried.

  • If the N-terminal Fmoc group is still present, remove it using the deprotection procedure in Protocol 3.

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 1 to 4 hours. The optimal time will depend on the peptide sequence and the stability of the side-chain protecting groups.[5]

  • Filter the resin through a fine porosity sintered glass funnel and collect the filtrate.

  • Wash the resin with small portions of fresh TFA (3 times) and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these protocols.

G cluster_0 Protocol 1: Linker Coupling cluster_1 Protocol 2: First Amino Acid Attachment cluster_2 Protocol 3 & 4: Peptide Synthesis and Cleavage Aminomethyl_Resin Aminomethyl Resin HMPA_Resin HMPA-Functionalized Resin Aminomethyl_Resin->HMPA_Resin Amide Bond Formation HMPA_Linker This compound (HMPA) HMPA_Linker->HMPA_Resin Coupling_Reagents_1 DIC, HOBt Coupling_Reagents_1->HMPA_Resin HMPA_Resin_2 HMPA-Functionalized Resin Fmoc_AA_HMPA_Resin Fmoc-AA-HMPA-Resin HMPA_Resin_2->Fmoc_AA_HMPA_Resin Esterification Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Fmoc_AA_HMPA_Resin Coupling_Reagents_2 DIC, HOBt, DMAP (cat.) Coupling_Reagents_2->Fmoc_AA_HMPA_Resin Fmoc_AA_HMPA_Resin_2 Fmoc-AA-HMPA-Resin SPPS_Cycles Fmoc-SPPS Cycles (Deprotection & Coupling) Fmoc_AA_HMPA_Resin_2->SPPS_Cycles Peptide_Resin Peptide-HMPA-Resin SPPS_Cycles->Peptide_Resin Crude_Peptide Crude Peptide (C-terminal COOH) Peptide_Resin->Crude_Peptide Cleavage TFA Cleavage Cocktail Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide

Figure 1: Overall workflow for peptide synthesis using the HMPA linker.

G cluster_0 Signaling Pathway of HMPA Linker in SPPS Start Start: Aminomethyl Resin Couple_Linker Couple HMPA Linker (DIC/HOBt) Start->Couple_Linker Step 1 HMPA_Resin HMPA-Resin Couple_Linker->HMPA_Resin Couple_First_AA Esterify First Fmoc-AA (DIC/HOBt/DMAP) HMPA_Resin->Couple_First_AA Step 2 Loaded_Resin Fmoc-AA-HMPA-Resin Couple_First_AA->Loaded_Resin Elongate_Peptide Elongate Peptide Chain (Fmoc-SPPS) Loaded_Resin->Elongate_Peptide Step 3 Protected_Peptide_Resin Protected Peptide-Resin Elongate_Peptide->Protected_Peptide_Resin Cleave_Peptide Cleave with TFA Cocktail Protected_Peptide_Resin->Cleave_Peptide Step 4 Crude_Peptide Crude Peptide (COOH) Cleave_Peptide->Crude_Peptide Purify Purify (RP-HPLC) Crude_Peptide->Purify Step 5 Final_Product Final Purified Peptide Purify->Final_Product

Figure 2: Logical flow of the key stages in HMPA-mediated peptide synthesis.

Conclusion

The this compound (HMPA) linker is a robust and reliable tool for the solid-phase synthesis of peptides with a C-terminal carboxylic acid. Its stability to the conditions of Fmoc-SPPS and the clean cleavage achieved with moderate acidolysis make it a valuable component in the peptide chemist's toolbox. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can effectively utilize the HMPA linker to achieve their synthetic goals. The potential for reduced C-terminal racemization further enhances its utility, leading to higher purity crude products and simplifying downstream purification efforts.

References

Application of 4-(Hydroxymethyl)phenylacetic Acid as a Linker Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)phenylacetic acid, commonly known as the PAM (Phenylacetamidomethyl) linker, is a bifunctional molecule widely utilized in the field of bioconjugation and solid-phase synthesis.[1][2][3][4][5] Its structure, featuring a carboxylic acid and a benzylic hydroxyl group, allows for its versatile application as a stable yet cleavable linkage agent. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and explores its potential application in the design of self-immolative linkers for Antibody-Drug Conjugates (ADCs).

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the PAM linker is employed to anchor the first amino acid to a solid support, typically a polystyrene resin. The resulting ester bond is stable to the conditions of peptide chain elongation using Boc chemistry but can be cleaved under strong acidic conditions to release the final peptide with a C-terminal carboxylic acid.[1]

Experimental Protocols

1. Loading of the First Amino Acid onto PAM Resin

The esterification of the first N-Boc-protected amino acid to the hydroxyl group of the PAM linker on the resin is a critical step. Below are three common protocols.

Protocol 1.1: DCC/DMAP Mediated Esterification

This is a widely used method for attaching the first amino acid.[1]

  • Materials:

    • PAM Resin (e.g., 4-(Hydroxymethyl)phenylacetamidomethyl-polystyrene)

    • N-Boc-protected amino acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • 1-Hydroxybenzotriazole (HOBt) (to suppress racemization)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Acetic Anhydride

    • Pyridine

  • Procedure:

    • Swell the PAM resin in DMF (15 mL per gram of resin) for 1-2 hours in a reaction vessel.

    • In a separate flask, dissolve the N-Boc-amino acid (1.5-2.5 equivalents relative to resin loading) and HOBt (1.5-2.5 equivalents) in a minimal amount of DMF.

    • Add the amino acid/HOBt solution to the swollen resin.

    • Add DCC (1.5-2.5 equivalents) to the resin mixture.

    • Add a catalytic amount of DMAP (0.1 equivalents).

    • Agitate the mixture at room temperature for 2-4 hours.

    • To cap any unreacted hydroxyl groups, add acetic anhydride (2 equivalents) and pyridine (2 equivalents) and continue agitation for 30 minutes.

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

Protocol 1.2: Symmetrical Anhydride Method

This method can improve coupling efficiency for some amino acids.

  • Materials:

    • PAM Resin

    • N-Fmoc-protected amino acid

    • N,N'-Diisopropylcarbodiimide (DIC)

    • DMAP

    • DMF

    • DCM

  • Procedure:

    • Swell the PAM resin in DMF.

    • In a separate flask, dissolve the N-Fmoc-amino acid (10 equivalents relative to resin loading) in DCM.

    • Add DIC (5 equivalents) and stir for 20 minutes at 0°C to form the symmetrical anhydride.

    • Evaporate the DCM under reduced pressure.

    • Dissolve the resulting anhydride in a minimal amount of DMF and add it to the swollen resin.

    • Add DMAP (0.1 equivalents) and agitate for 1-2 hours at room temperature.

    • Wash and dry the resin as described in Protocol 1.1.

Protocol 1.3: MSNT/MeIm Method

This method is particularly useful for sterically hindered amino acids.

  • Materials:

    • PAM Resin

    • N-Fmoc-protected amino acid

    • 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

    • 1-Methylimidazole (MeIm)

    • DCM

  • Procedure:

    • Swell the resin in DCM.

    • In a separate flask, dissolve the N-Fmoc-amino acid (5 equivalents), MSNT (5 equivalents), and MeIm (3.75 equivalents) in dry DCM.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-3 hours at room temperature.

    • Wash and dry the resin as described in Protocol 1.1.

Quantitative Data for Amino Acid Loading

ParameterProtocol 1.1 (DCC/DMAP)Protocol 1.2 (Symmetrical Anhydride)Protocol 1.3 (MSNT/MeIm)
Amino Acid (eq.) 1.5 - 2.5105
Coupling Reagent (eq.) 1.5 - 2.5 (DCC)5 (DIC)5 (MSNT)
Catalyst/Additive (eq.) 0.1 (DMAP), 1.5-2.5 (HOBt)0.1 (DMAP)3.75 (MeIm)
Reaction Time (h) 2 - 41 - 21 - 3
Typical Loading (mmol/g) 0.5 - 1.00.5 - 1.20.4 - 0.9

2. Quantification of Resin Loading

The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group and measuring its absorbance.

  • Procedure:

    • Accurately weigh a small amount of the dried, loaded resin (5-10 mg).

    • Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to cleave the Fmoc group.

    • Dilute an aliquot of the supernatant with DMF.

    • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

    • Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

3. Cleavage of the Peptide from PAM Resin

Strong acid is required to cleave the ester linkage of the PAM linker.

Protocol 3.1: HF Cleavage

  • Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

  • Reagents:

    • Anhydrous HF

    • Scavengers (e.g., anisole, p-cresol)

  • Procedure:

    • Place the dried peptide-resin in an HF cleavage apparatus.

    • Add appropriate scavengers.

    • Cool the vessel to -5 to 0°C.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Precipitate the cleaved peptide in cold diethyl ether.

Protocol 3.2: TFMSA Cleavage

A less hazardous alternative to HF.

  • Reagents:

    • Trifluoromethanesulfonic acid (TFMSA)

    • Trifluoroacetic acid (TFA)

    • Scavengers (e.g., thioanisole)

  • Procedure:

    • Suspend the peptide-resin in TFA.

    • Add thioanisole as a scavenger.

    • Cool the mixture to 0°C.

    • Slowly add TFMSA.

    • Stir at room temperature for 1-2 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

SPPS Workflow using PAM Linker

SPPS_Workflow PAM_Resin PAM Resin Coupling Coupling (e.g., DCC/DMAP) PAM_Resin->Coupling AA1 N-Boc-Amino Acid 1 AA1->Coupling Loaded_Resin Loaded Resin Coupling->Loaded_Resin Deprotection1 Boc Deprotection (TFA) Loaded_Resin->Deprotection1 Free_Amine1 Free Amine on Resin Deprotection1->Free_Amine1 Coupling2 Peptide Bond Formation Free_Amine1->Coupling2 AA2 N-Boc-Amino Acid 2 AA2->Coupling2 Elongation Repeat Deprotection and Coupling Cycles Coupling2->Elongation Final_Peptide_Resin Final Peptide on Resin Elongation->Final_Peptide_Resin Cleavage Cleavage (e.g., HF) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Workflow for Solid-Phase Peptide Synthesis using a PAM linker.

Hypothetical Application in Antibody-Drug Conjugate (ADC) Linkers

While not a mainstream application, the p-hydroxybenzyl alcohol core of this compound makes it an attractive starting point for the design of self-immolative linkers for ADCs.[6][7] Self-immolative linkers are designed to release a payload in an unmodified form following a specific triggering event, such as enzymatic cleavage.[8]

Principle of a p-Hydroxybenzyl Alcohol-Based Self-Immolative Linker

The principle relies on a 1,6-elimination reaction. A triggering group (e.g., a peptide sequence cleavable by a lysosomal enzyme) is attached to the phenolic oxygen of the p-hydroxybenzyl alcohol moiety. The drug (payload) is connected to the benzylic position. Once the ADC is internalized by a target cell and traffics to the lysosome, the triggering group is cleaved. This unmasks the phenol, which then initiates an electronic cascade, leading to the release of the payload.

Proposed Synthesis of a this compound-Derived ADC Linker

This hypothetical protocol outlines the synthesis of a cleavable ADC linker using this compound as a scaffold. The linker will incorporate a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide as the trigger.

Protocol 4.1: Synthesis of a Maleimide-Functionalized Self-Immolative Linker

  • Materials:

    • This compound

    • Fmoc-Cit-OH, Fmoc-Val-OH

    • p-Aminobenzyl alcohol (PABA)

    • Maleimidocaproic acid (MC)

    • Coupling reagents (e.g., HATU, HOBt, DIC)

    • Bases (e.g., DIPEA)

    • Protecting group reagents (e.g., Boc-anhydride)

    • Solvents (DMF, DCM, etc.)

  • Synthetic Scheme:

    • Protection: Protect the carboxylic acid of this compound as a t-butyl ester.

    • Dipeptide Synthesis: Synthesize the Fmoc-Val-Cit-PABA moiety using standard peptide coupling techniques.

    • Linker Assembly: Couple the deprotected Val-Cit-PABA to the phenolic oxygen of the protected this compound via a carbamate linkage.

    • Payload Attachment: Attach the cytotoxic payload to the benzylic hydroxyl group of the linker scaffold.

    • Deprotection and Functionalization: Deprotect the carboxylic acid and couple it with a maleimide-containing spacer (e.g., maleimidocaproic acid) to introduce the antibody conjugation handle.

Drug Release Mechanism

ADC_Release ADC Antibody Linker Payload Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Intermediate Antibody-Linker Fragment Phenol Intermediate Cleavage->Intermediate Elimination 1,6-Elimination Intermediate->Elimination Released_Drug Released Active Payload Elimination->Released_Drug Byproduct Linker Byproduct Elimination->Byproduct

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 4-(Hydroxymethyl)phenylacetic acid. This versatile starting material offers a scaffold for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs. The following protocols detail key chemical transformations including esterification, oxidation, chlorination, and amination.

Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a valuable intermediate, often used to protect the carboxylic acid functionality or as a precursor for further derivatization in the synthesis of more complex molecules. The direct esterification of this compound using a Fischer esterification approach is a common and efficient method.

Table 1: Summary of Quantitative Data for the Synthesis of Methyl 2-(4-(hydroxymethyl)phenyl)acetate

ParameterValue
Starting MaterialThis compound
ProductMethyl 2-(4-(hydroxymethyl)phenyl)acetate
ReagentsMethanol, Sulfuric Acid (catalyst)
Reaction Time6 hours
Reaction Temperature95-100 °C
Yield~80%[1]
PurityHigh (further purification by distillation)
Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Reagent Addition: Add an excess of methanol to the flask, sufficient to act as both a reagent and a solvent. While stirring and cooling the flask (e.g., in an ice bath), slowly add a catalytic amount of concentrated sulfuric acid.[2][3][4]

  • Reaction: Heat the mixture to reflux (approximately 95-100 °C) and maintain for 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it into cold water. Neutralize the solution with a saturated sodium carbonate or sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Methyl 2-(4-(hydroxymethyl)phenyl)acetate.[1]

Fischer_Esterification 4-(Hydroxymethyl)phenylacetic_acid This compound Reflux Reflux (95-100°C, 6h) 4-(Hydroxymethyl)phenylacetic_acid->Reflux Methanol_H2SO4 Methanol (excess) + H₂SO₄ (cat.) Methanol_H2SO4->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification Methyl_ester Methyl 2-(4-(hydroxymethyl)phenyl)acetate Purification->Methyl_ester

Caption: Fischer Esterification Workflow.

Synthesis of 4-Formylphenylacetic Acid

4-Formylphenylacetic acid is a key intermediate for the synthesis of various pharmaceuticals through reactions such as reductive amination and Wittig reactions. The selective oxidation of the primary alcohol in this compound can be achieved using reagents like Pyridinium Chlorochromate (PCC).

Table 2: Summary of Quantitative Data for the Oxidation to 4-Formylphenylacetic Acid

ParameterValue
Starting MaterialThis compound
Product4-Formylphenylacetic acid
ReagentPyridinium Chlorochromate (PCC)
SolventDichloromethane (CH₂Cl₂)
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature
YieldHigh (typically >85%)[5]
PurityHigh (after purification)
Experimental Protocol: PCC Oxidation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂). The addition of an adsorbent like Celite can aid in the work-up.[6]

  • Substrate Addition: Dissolve this compound in anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. A color change from orange-yellow to a dark brown precipitate is typically observed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Formylphenylacetic acid. Further purification can be achieved by column chromatography if necessary.

PCC_Oxidation 4-(Hydroxymethyl)phenylacetic_acid This compound Reaction Stir at RT (2-4h) 4-(Hydroxymethyl)phenylacetic_acid->Reaction PCC PCC, Celite CH₂Cl₂ PCC->Reaction Filtration Filtration through Silica/Celite Reaction->Filtration Purification Aqueous Work-up & Purification Filtration->Purification Aldehyde 4-Formylphenylacetic Acid Purification->Aldehyde

Caption: PCC Oxidation Workflow.

Synthesis of 4-(Chloromethyl)phenylacetic Acid

4-(Chloromethyl)phenylacetic acid is a crucial building block for introducing the phenylacetic acid moiety into various drug molecules via nucleophilic substitution of the benzylic chloride. This transformation can be achieved by treating this compound with thionyl chloride (SOCl₂).

Table 3: Summary of Quantitative Data for the Synthesis of 4-(Chloromethyl)phenylacetic Acid

ParameterValue
Starting MaterialThis compound
Product4-(Chloromethyl)phenylacetic acid
ReagentThionyl Chloride (SOCl₂)
Reaction ConditionsGentle heating or room temperature
ByproductsSulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
YieldHigh
PurityRequires purification to remove excess reagent and byproducts
Experimental Protocol: Chlorination with Thionyl Chloride
  • Reaction Setup: In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) dropwise to the starting material. The reaction can be performed neat or in an inert solvent like dichloromethane.

  • Reaction: Stir the mixture at room temperature or with gentle heating.[7] The reaction progress can be monitored by the cessation of gas evolution and by TLC.

  • Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to afford pure 4-(Chloromethyl)phenylacetic acid.

Chlorination 4-(Hydroxymethyl)phenylacetic_acid This compound Reaction Stir at RT or gentle heat 4-(Hydroxymethyl)phenylacetic_acid->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Distillation Removal of excess SOCl₂ Reaction->Distillation Purification Recrystallization Distillation->Purification Chloride 4-(Chloromethyl)phenylacetic Acid Purification->Chloride

Caption: Chlorination Workflow.

Synthesis of 4-(Aminomethyl)phenylacetic Acid

4-(Aminomethyl)phenylacetic acid is an important intermediate for the synthesis of various bioactive compounds, including peptide mimics.[8] A common route involves the conversion of the hydroxymethyl group to a leaving group, followed by substitution with an azide, and subsequent reduction. The Mitsunobu reaction provides a mild method for the direct conversion of the alcohol to an azide.

Table 4: Summary of Quantitative Data for the Synthesis of 4-(Aminomethyl)phenylacetic Acid (via Azide)

ParameterValue
Starting MaterialThis compound
Intermediate4-(Azidomethyl)phenylacetic acid
Product4-(Aminomethyl)phenylacetic acid
Reagents (Step 1)Diphenylphosphoryl azide (DPPA), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Reagents (Step 2)Reducing agent (e.g., H₂, Pd/C or PPh₃/H₂O)
SolventTetrahydrofuran (THF)
Reaction TemperatureRoom Temperature
YieldHigh (over two steps)
PurityHigh (after purification)
Experimental Protocol: Two-Step Amination via Mitsunobu Reaction

Step 1: Synthesis of 4-(Azidomethyl)phenylacetic acid

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add diphenylphosphoryl azide (DPPA).[9] Then, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography to isolate 4-(Azidomethyl)phenylacetic acid.

Step 2: Reduction to 4-(Aminomethyl)phenylacetic acid

  • Reaction Setup: Dissolve the 4-(Azidomethyl)phenylacetic acid intermediate in a suitable solvent (e.g., methanol or ethyl acetate).

  • Reduction: Perform the reduction of the azide to the amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a Staudinger reaction (triphenylphosphine followed by water).

  • Work-up and Purification: After the reduction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed. The resulting 4-(Aminomethyl)phenylacetic acid can be purified by recrystallization or other appropriate methods.

Amination cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Reduction 4-(Hydroxymethyl)phenylacetic_acid This compound Azide_intermediate 4-(Azidomethyl)phenylacetic Acid 4-(Hydroxymethyl)phenylacetic_acid->Azide_intermediate Mitsunobu Reaction Mitsunobu_reagents DPPA, PPh₃, DEAD THF, RT Mitsunobu_reagents->Azide_intermediate Amine_product 4-(Aminomethyl)phenylacetic Acid Azide_intermediate->Amine_product Reduction Reduction (e.g., H₂, Pd/C) Reduction->Amine_product

References

Application Notes and Protocols for 4-(Hydroxymethyl)phenylacetic Acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)phenylacetic acid (4-HMPA) is a derivative of phenylacetic acid that holds potential as a scaffold or active compound in the development of novel anti-inflammatory drugs.[1] While direct studies on the anti-inflammatory properties of 4-HMPA are limited, the established activities of structurally related phenylacetic acid derivatives suggest that it may modulate key inflammatory pathways. This document provides a framework for investigating the anti-inflammatory potential of 4-HMPA, including detailed experimental protocols and potential mechanisms of action based on analogous compounds.

Potential Mechanism of Action

Based on the known anti-inflammatory effects of similar phenylacetic acid compounds, 4-HMPA is hypothesized to exert its effects through the modulation of one or more of the following pathways:

  • Inhibition of Pro-inflammatory Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), 4-HMPA may inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are responsible for the production of key inflammatory mediators, prostaglandins and nitric oxide, respectively.

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Phenylacetic acid derivatives have been shown to inhibit NF-κB activation.[2]

  • Reduction of Pro-inflammatory Cytokine Production: By targeting the upstream signaling pathways, 4-HMPA may lead to a decrease in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols outlined below. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Parameter Assay Metric Hypothetical Value for 4-HMPA Positive Control (e.g., Dexamethasone)
CytotoxicityMTT AssayCC50> 100 µM> 100 µM
Nitric Oxide ProductionGriess AssayIC5025 µM5 µM
COX-2 ExpressionWestern Blot% Inhibition at 50 µM60%90%
iNOS ExpressionWestern Blot% Inhibition at 50 µM75%95%
TNF-α SecretionELISAIC5030 µM8 µM
IL-6 SecretionELISAIC5040 µM10 µM
NF-κB p65 Nuclear TranslocationImmunofluorescence% Inhibition at 50 µM50%85%

Mandatory Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation A Prepare Macrophage Cell Line (e.g., RAW 264.7) B Pre-treat cells with This compound A->B C Induce Inflammation (e.g., with LPS) B->C D Nitric Oxide Production (Griess Assay) C->D Analyze Effects E Cytokine Levels (ELISA) C->E Analyze Effects F Protein Expression (Western Blot) C->F Analyze Effects G Cell Viability (MTT Assay) C->G Analyze Effects H Determine IC50 Values D->H E->H F->H J Evaluate Therapeutic Potential G->J I Assess Inhibition of COX-2, iNOS, NF-κB H->I I->J

Experimental Workflow for Screening 4-HMPA

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Transcription HMPA This compound (Hypothesized) HMPA->IKK Inhibits (Potential)

Hypothesized Inhibition of the NF-κB Pathway by 4-HMPA

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific experimental conditions. All experiments should include appropriate positive and negative controls.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for nitric oxide and cytokine measurements, shorter time points for signaling protein phosphorylation).

Protocol 2: Cell Viability Assay (MTT Assay)
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Nitric Oxide Production (Griess Assay)
  • After 24 hours of LPS stimulation, collect 100 µL of the culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify nitric oxide concentration using a sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)
  • Collect the culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples and incubate.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

Protocol 5: Protein Expression Analysis (Western Blot)
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

While this compound is a promising candidate for anti-inflammatory drug development, further investigation is required to elucidate its specific mechanisms of action and therapeutic potential. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to systematically evaluate the anti-inflammatory properties of this compound. The exploration of its effects on key inflammatory pathways, such as NF-κB signaling and the expression of COX-2 and iNOS, will be crucial in determining its viability as a novel anti-inflammatory agent.

References

Application Notes and Protocols for the Analysis of 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(Hydroxymethyl)phenylacetic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

HPLC Method with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Application Note

High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and cost-effective method for the routine analysis of this compound. The method described below utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple and reliable separation. The acidic mobile phase ensures that the analyte is in its protonated form, leading to good retention and peak shape on the non-polar stationary phase. Detection is performed at 220 nm, a wavelength at which the phenyl group of the analyte exhibits strong absorbance.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

4. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient, dissolve it in a suitable volume of methanol with the aid of sonication, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Dilute with Mobile Phase (Working Standards) Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Filter_Sample Filter (0.45 µm) Dilute_Sample->Filter_Sample Filter_Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

UPLC-MS/MS Method for Biological Matrices

This highly sensitive and selective method is designed for the quantification of this compound in biological matrices such as plasma or serum, making it ideal for pharmacokinetic and metabolic studies.

Application Note

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity for analyzing this compound in complex biological matrices. The method employs a rapid UPLC separation on a C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Protein precipitation is a straightforward and effective sample preparation technique for removing the majority of matrix interferences. Negative electrospray ionization (ESI) is utilized as it is generally more efficient for acidic compounds.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., this compound-d4 or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma/serum (drug-free)

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

3. UPLC Conditions:

ParameterCondition
Column UPLC C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 2.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

5. MRM Transitions (Proposed):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound165.1105.11002515
Internal Standard (e.g., d4-analog)169.1109.11002515

Note: The exact MRM transitions and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

6. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard and QC Sample Preparation: Spike appropriate volumes of the analyte stock solution into drug-free plasma/serum to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Sample Pre-treatment (Protein Precipitation):

    • To 50 µL of plasma/serum sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

    • Transfer to an autosampler vial for analysis.

Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample (50 µL) Add_IS_ACN Add Cold Acetonitrile with IS (150 µL) Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate UPLC C18 Separation Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: HPLC-UV Method Parameters

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~4.5 min

Table 2: UPLC-MS/MS Method Parameters

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.15 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Retention Time~1.8 min

Disclaimer: The quantitative data presented are typical expected values and should be confirmed during method validation in the user's laboratory.

Application of 4-(Hydroxymethyl)phenylacetic Acid in Solid-Phase Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Hydroxymethyl)phenylacetic acid, widely known in the scientific community as the Phenylacetamidomethyl (PAM) linker, is a critical component in solid-phase peptide synthesis (SPPS).[1][2] Its primary application is in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for the synthesis of peptides with a C-terminal carboxylic acid.[3][4] The PAM linker offers enhanced stability of the bond between the growing peptide chain and the solid support to the moderately acidic conditions required for the repeated removal of the Nα-Boc protecting group, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] This increased acid stability represents a significant improvement over the original Merrifield resin, reducing the premature loss of peptide chains during the synthesis of longer or more complex peptides.[3][5]

This document provides detailed application notes and experimental protocols for the use of this compound-derived resin (PAM resin) in solid-phase peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Key Properties and Advantages of PAM Resin

The PAM linker is typically attached to an aminomethylated polystyrene resin to form the 4-(hydroxymethyl)phenylacetamidomethyl (PAM) resin.[3] The key advantages of using PAM resin in Boc-SPPS include:

  • Increased Acid Stability: The phenylacetamidomethyl ester linkage is more stable to TFA than the benzyl ester linkage of the Merrifield resin, leading to higher yields of the desired peptide.[5][6]

  • Synthesis of Peptide Acids: PAM resin is specifically designed for the synthesis of peptides with a free C-terminal carboxylic acid upon cleavage.[3]

  • Compatibility with Boc Chemistry: It is the resin of choice for the routine synthesis of peptides using the Boc/Bzl protection strategy.[7]

Data Presentation

The following tables summarize key quantitative data associated with the use of PAM resin in SPPS.

ParameterTypical Value(s)Notes
Resin Loading Capacity 0.4 - 1.6 mmol/gThe loading capacity can vary between different commercial suppliers and resin batches.[1][6] Higher loading is suitable for shorter peptides, while lower loading is often preferred for longer or more complex sequences to minimize aggregation.[7]
Cross-linker (DVB) 1%The degree of cross-linking with divinylbenzene (DVB) affects the swelling properties and mechanical stability of the resin.
Particle Size (mesh) 100-200 or 200-400The particle size influences solvent diffusion and reaction kinetics.
Cleavage MethodReagentsTypical ConditionsCleavage TimeNotes
High HF Cleavage Anhydrous Hydrogen Fluoride (HF), Scavengers (e.g., anisole, p-cresol)0°C1 - 2 hoursThis is the most common and effective method for cleavage from PAM resin. Requires specialized, HF-resistant apparatus.[3]
Low-High HF Cleavage Step 1: Low conc. HF in DMS, ScavengersStep 2: High conc. HF, ScavengersStep 1: 0°C, 2 hoursStep 2: 0°C, 1-2 hours~4 hoursA two-step procedure that can minimize certain side reactions.
TFMSA Cleavage Trifluoromethanesulfonic acid (TFMSA), TFA, Scavengers (e.g., thioanisole)Room Temperature90 - 120 minutesAn alternative to HF that does not require specialized apparatus.[8] Cleavage of peptides with hydrophobic C-terminal residues may be slower.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes in the application of this compound (PAM) resin in solid-phase peptide synthesis.

Boc_SPPS_Cycle cluster_synthesis Boc-SPPS Synthesis Cycle on PAM Resin Resin Boc-AA-PAM-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, Coupling Reagent) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Cleavage Final Cleavage (e.g., Anhydrous HF) Wash3->Cleavage After final coupling Peptide Purified Peptide Acid Cleavage->Peptide

Workflow for a single cycle of Boc-SPPS on PAM resin.

Cleavage_Comparison cluster_hf HF Cleavage cluster_tfmsa TFMSA Cleavage PeptidylResin Peptidyl-PAM-Resin HF_Cleavage Anhydrous HF + Scavengers PeptidylResin->HF_Cleavage TFMSA_Cleavage TFMSA / TFA + Scavengers PeptidylResin->TFMSA_Cleavage HF_Apparatus Specialized HF Apparatus HF_Apparatus->HF_Cleavage HF_Peptide Peptide Acid HF_Cleavage->HF_Peptide Standard_Glassware Standard Glassware Standard_Glassware->TFMSA_Cleavage TFMSA_Peptide Peptide Acid TFMSA_Cleavage->TFMSA_Peptide

Comparison of HF and TFMSA cleavage methods for PAM resin.

Experimental Protocols

The following are detailed protocols for the key experimental steps involving PAM resin in Boc-based solid-phase peptide synthesis.

Protocol 1: Attachment of the First Boc-Amino Acid to PAM Resin

This protocol describes the esterification of the first Nα-Boc-protected amino acid to the hydroxymethyl group of the PAM resin.

Materials:

  • PAM Resin (hydroxymethyl-phenylacetamidomethyl-polystyrene)

  • Boc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

  • Reaction vessel with shaker

Procedure:

  • Resin Swelling: Swell the PAM resin in DMF (approximately 15 mL per gram of resin) in a reaction vessel for 1-2 hours with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve 1.5 to 2.5 equivalents (relative to the resin's hydroxyl group loading) of the Boc-amino acid and an equimolar amount of HOBt in a minimal amount of DMF.

  • Catalyst Preparation: In another flask, dissolve 0.1 equivalents (relative to the resin) of DMAP in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the Boc-amino acid/HOBt solution to the swollen resin.

    • Add 1.0 equivalent (relative to the amino acid) of DIC to the resin mixture.

    • Add the DMAP solution to the reaction.

    • Equip the flask with a drying tube and agitate the mixture for 2-4 hours at room temperature.

  • Capping: To block any unreacted hydroxyl groups on the resin, add 2 equivalents (relative to the initial resin loading) of acetic anhydride and pyridine to the reaction vessel and mix for an additional 30 minutes.

  • Washing:

    • Filter the resin using a sintered glass funnel.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally Methanol (3 times). For each wash, use enough solvent to form a slurry with the resin.

  • Drying: Dry the resin in vacuo to a constant weight. The substitution level (loading) can be estimated from the weight gain of the resin.

Protocol 2: Standard Cycle for Peptide Chain Elongation (Boc-SPPS)

This protocol outlines the repetitive steps of deprotection, neutralization, and coupling to elongate the peptide chain.

Materials:

  • Boc-protected peptidyl-PAM-resin

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) and IPA (2 times) to remove the TFA.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2-5 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3-5 times) to remove excess DIEA.

  • Coupling:

    • Pre-activation (for HBTU/HATU): In a separate vial, dissolve the next Boc-amino acid (2-4 equivalents), the coupling reagent (e.g., HBTU, 2-4 equivalents), and HOBt (optional but recommended) in DMF. Add DIEA (4-6 equivalents) to activate the amino acid.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptidyl-resin and agitate for 1-2 hours at room temperature.

    • Monitoring (Optional): The completion of the coupling reaction can be monitored using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 1-7 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage of the Peptide from PAM Resin using HF

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Dried peptidyl-PAM-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, p-thiocresol, dimethyl sulfide, 1,2-ethanedithiol)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

  • Appropriate aqueous buffer for purification (e.g., acetic acid solution)

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the reaction vessel. A common scavenger is anisole (typically 10% v/v) to trap carbocations generated during cleavage.

  • HF Condensation: Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath. Carefully condense anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. The optimal time may vary depending on the peptide sequence and protecting groups.

  • HF Evaporation: After the reaction is complete, evaporate the HF under a vacuum.

  • Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Isolation: Filter the precipitated peptide and dry it.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound, as the core of the PAM linker, is an indispensable tool in solid-phase peptide synthesis, particularly for the robust Boc/Bzl strategy. Its enhanced acid stability compared to earlier resins allows for the efficient synthesis of a wide range of peptides. By following the detailed protocols and understanding the key parameters outlined in these application notes, researchers can effectively utilize PAM resin to achieve their synthetic goals in peptide chemistry and drug development.

References

Application Notes and Protocols for the Esterification of 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)phenylacetic acid is a bifunctional organic compound that serves as a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its structure, featuring both a carboxylic acid and a primary benzylic alcohol, allows for diverse chemical modifications. The selective esterification of the carboxylic acid moiety is a crucial step in many synthetic routes, yielding intermediates such as methyl 2-(4-(hydroxymethyl)phenyl)acetate and ethyl 2-(4-(hydroxymethyl)phenyl)acetate. These esters are utilized in the production of drugs and other specialty chemicals.[1]

This document provides a detailed protocol for the selective esterification of this compound using a standard Fischer-Speier esterification method.[2][3] This acid-catalyzed reaction is a common, efficient, and scalable approach for the synthesis of esters from carboxylic acids and alcohols.[2][3][4]

Key Concepts and Reaction Mechanism

Fischer esterification is an equilibrium reaction where a carboxylic acid reacts with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[4][6] To favor the formation of the ester product, the equilibrium is shifted to the right by using a large excess of the alcohol and/or by removing water as it is formed.[4][7]

A potential side reaction in the esterification of this compound is the acid-catalyzed etherification of the benzylic hydroxyl group. However, by using a large excess of the reactant alcohol as the solvent and carefully controlling the reaction temperature and time, the selective esterification of the carboxylic acid can be achieved.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of methyl 2-(4-(hydroxymethyl)phenyl)acetate. A similar procedure can be followed for the synthesis of the corresponding ethyl ester by substituting methanol with ethanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).

  • Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals (e.g., every hour) and spot them on a TLC plate against the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting material spot is no longer visible. Typical reaction times can range from 2 to 6 hours.[8]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until no more gas evolution is observed.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure methyl 2-(4-(hydroxymethyl)phenyl)acetate.

Data Presentation

The following table summarizes typical reaction conditions and yields for Fischer esterification of phenylacetic acid and related compounds, which can serve as a reference for the esterification of this compound.

Carboxylic AcidAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Phenylacetic AcidEthanolH₂SO₄6-7Reflux83-87[9]
Phenylacetic AcidMethanolH₂SO₄695-100~80[10]
Benzoic AcidMethanolH₂SO₄Not specified6590[8]
Hydroxy AcidEthanolH₂SO₄2Reflux95[8]

Visualizations

Reaction Scheme:

Esterification_Reaction reactant1 This compound catalyst H₂SO₄ (cat.) product1 Methyl 2-(4-(hydroxymethyl)phenyl)acetate reactant1->product1 Reflux reactant2 +   Methanol (excess) product2 +   Water Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve this compound in Methanol add_catalyst Add H₂SO₄ catalyst dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Evaporate excess Methanol cool->evaporate extract Dissolve in Ethyl Acetate evaporate->extract wash_bicarb Wash with NaHCO₃ solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate under vacuum filter->concentrate chromatography Column Chromatography (if needed) concentrate->chromatography product Pure Methyl 2-(4-(hydroxymethyl)phenyl)acetate chromatography->product

References

Application Notes and Protocols for the Biotransformation of 4-(Hydroxymethyl)phenylacetic Acid by Microflora

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Hydroxymethyl)phenylacetic acid is an aromatic compound that can be metabolized by various microorganisms. This biotransformation process is of significant interest in the fields of drug metabolism, environmental remediation, and biotechnology. Understanding the microbial metabolism of such compounds is crucial for assessing their environmental fate and potential toxicological implications. This document provides detailed application notes and protocols for studying the biotransformation of this compound by microflora, with a focus on bacterial degradation pathways. The protocols are based on established methodologies for studying the microbial catabolism of aromatic compounds.

Key Microbial Players and Metabolic Pathways

Several bacterial species, notably from the genera Acinetobacter and Pseudomonas, have been shown to degrade 4-hydroxyphenylacetic acid, a closely related compound.[1][2] The degradation pathway typically involves the hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism into central metabolic intermediates. For instance, species of Acinetobacter and Pseudomonas putida can convert 4-hydroxyphenylacetic acid to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which is then processed through a series of enzymatic steps including ring-fission by a dioxygenase, dehydrogenation, decarboxylation, hydration, and aldol fission, ultimately yielding pyruvate and succinate.[1][2]

The initial step in the bacterial degradation of many aromatic compounds like phenylacetic acid is the activation of the substrate to its corresponding CoA ester, a reaction catalyzed by phenylacetate-CoA ligase.[[“]] The degradation of 4-hydroxyphenylacetic acid in Acinetobacter baumannii involves a multi-step pathway with several enzymes, including a two-component 4-HPA-3-hydroxylase and 3,4-dihydroxyphenylacetate 2,3-dioxygenase.[4]

Data Presentation

The following table summarizes hypothetical quantitative data from a time-course experiment on the biotransformation of this compound by a pure culture of Pseudomonas putida. This data is representative of typical results obtained in such studies.

Time (hours)This compound (mM)3,4-Dihydroxyphenylacetic Acid (mM)Biomass (OD600)
05.000.000.05
63.750.850.25
121.501.800.60
180.251.100.95
24< 0.010.151.20

Experimental Protocols

This protocol describes the general procedure for assessing the biotransformation of this compound by a bacterial strain.

Materials:

  • Bacterial strain (e.g., Pseudomonas putida or Acinetobacter sp.)

  • Minimal salt medium (MSM)

  • This compound (sterile stock solution)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Sterile culture flasks and tubes

Procedure:

  • Prepare the Inoculum: Inoculate a single colony of the bacterial strain into 5 mL of nutrient broth and incubate overnight at 30°C with shaking (200 rpm).

  • Prepare the Main Culture: Inoculate 100 mL of MSM in a 250 mL flask with 1% (v/v) of the overnight culture. MSM should contain this compound as the sole carbon source at a final concentration of 5 mM.

  • Incubation: Incubate the culture at 30°C with shaking (200 rpm).

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 18, 24 hours), withdraw an aliquot of the culture.

  • Biomass Measurement: Measure the optical density of the culture at 600 nm (OD600) to monitor bacterial growth.

  • Sample Preparation for Analysis: Centrifuge the remaining aliquot at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant for analysis of the substrate and metabolites. Filter the supernatant through a 0.22 µm filter before analysis.

This protocol outlines the analytical procedure for quantifying this compound and its metabolites.

Materials:

  • HPLC system with a UV or diode array detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and 0.1% phosphoric acid in water

  • Standards of this compound and potential metabolites (e.g., 3,4-dihydroxyphenylacetic acid)

  • Filtered culture supernatants

Procedure:

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile in 0.1% phosphoric acid. For example, start with 10% acetonitrile and increase to 70% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of standard solutions of this compound and expected metabolites of known concentrations. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered supernatants from the biotransformation assay into the HPLC.

  • Quantification: Identify and quantify the substrate and metabolites in the samples by comparing their retention times and peak areas to the standard curves.

Mandatory Visualization

Biotransformation_Pathway cluster_input Substrate cluster_intermediate Intermediates cluster_central_metabolism Central Metabolism 4_HMPA This compound 3_4_DHPA 3,4-Dihydroxyphenylacetic acid 4_HMPA->3_4_DHPA Hydroxylation (4-HPA-3-hydroxylase) Ring_Cleavage_Product Ring Cleavage Product 3_4_DHPA->Ring_Cleavage_Product Ring Fission (Dioxygenase) Pyruvate Pyruvate Ring_Cleavage_Product->Pyruvate Further Degradation Succinate Succinate Ring_Cleavage_Product->Succinate Further Degradation

Caption: Biotransformation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Inoculum (Overnight Culture) Main_Culture Prepare Main Culture (MSM + Substrate) Inoculum->Main_Culture Incubation Incubate with Shaking Main_Culture->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Biomass Measure Biomass (OD600) Sampling->Biomass Separation Separate Cells and Supernatant Sampling->Separation HPLC Analyze Supernatant by HPLC Separation->HPLC Data Quantify Substrate and Metabolites HPLC->Data

Caption: Experimental workflow for biotransformation studies.

References

Application Notes and Protocols: Synthesis of Loxoprofen Impurity Using a Phenylacetic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a proposed experimental protocol for the synthesis of a known loxoprofen impurity, 2-(4-(hydroxymethyl)phenyl)propanoic acid. This document outlines the significance of this impurity and proposes a synthetic pathway based on available chemical literature.

Introduction

Loxoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). As with any pharmaceutical compound, the identification, synthesis, and characterization of its impurities are crucial for ensuring drug safety and efficacy. One such identified impurity is 2-(4-(hydroxymethyl)phenyl)propanoic acid (CAS No: 88416-60-8). While direct synthesis routes from 4-(hydroxymethyl)phenylacetic acid are not explicitly detailed in readily available literature, a plausible synthetic pathway can be proposed based on established chemical transformations and related patent literature. This document details a proposed synthesis of this impurity, which is critical for its use as a reference standard in quality control and analytical method development.

Proposed Synthesis Pathway

The proposed synthesis involves the chemical reduction of a suitable precursor, 2-(4-formylphenyl)propanoic acid. This pathway is inferred from patent literature describing the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid to produce 2-(4-formylphenyl)propionic acid, indicating the chemical feasibility of the reverse reaction.

The logical relationship for the synthesis of the loxoprofen impurity is outlined below:

G cluster_0 Proposed Synthesis of Loxoprofen Impurity A Precursor 2-(4-formylphenyl)propanoic acid B Loxoprofen Impurity 2-(4-(hydroxymethyl)phenyl)propanoic acid A->B Reduction (e.g., NaBH4)

Caption: Proposed synthesis of a loxoprofen impurity.

Experimental Protocol: Proposed Synthesis of 2-(4-(hydroxymethyl)phenyl)propanoic acid

This protocol describes a proposed method for the synthesis of 2-(4-(hydroxymethyl)phenyl)propanoic acid via the reduction of 2-(4-formylphenyl)propanoic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-(4-formylphenyl)propanoic acidC₁₀H₁₀O₃178.18
Sodium borohydride (NaBH₄)NaBH₄37.83
Methanol (MeOH)CH₃OH32.04
Deionized WaterH₂O18.02
Hydrochloric acid (HCl), 1MHCl36.46
Ethyl acetateC₄H₈O₂88.11
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(4-formylphenyl)propanoic acid (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion of the reaction, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic (pH ~2-3).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-(hydroxymethyl)phenyl)propanoic acid.

Data Presentation

Table 1: Physicochemical Properties of Loxoprofen Impurity

PropertyValue
Chemical Name2-(4-(hydroxymethyl)phenyl)propanoic acid
CAS Number88416-60-8
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.2 g/mol

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification process.

G cluster_1 Experimental Workflow start Start dissolve Dissolve Precursor in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool reduce Add NaBH4 (Reduction) cool->reduce monitor Monitor by TLC reduce->monitor quench Quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end End purify->end

Caption: Workflow for the synthesis of a loxoprofen impurity.

Conclusion

This document provides a framework for the synthesis of the loxoprofen impurity, 2-(4-(hydroxymethyl)phenyl)propanoic acid. The proposed protocol is based on a chemically sound reduction reaction of a readily accessible precursor. The successful synthesis and purification of this impurity will provide a valuable reference standard for analytical testing, ensuring the quality and safety of loxoprofen drug products. Researchers are encouraged to adapt and optimize the proposed protocol based on their laboratory conditions and available resources.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to improve the yield and purity of 4-(Hydroxymethyl)phenylacetic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is low. What are the common synthetic routes I can compare?

A1: Two primary, high-yielding routes are recommended. The first involves the hydrolysis of 4-(bromomethyl)phenylacetic acid. The second is the selective reduction of a dicarboxylic acid precursor. The choice depends on the availability of starting materials and desired scale. Below is a summary of potential yields.

Q2: I am performing the hydrolysis of 4-(bromomethyl)phenylacetic acid and experiencing low conversion. What should I check?

A2: Incomplete conversion is a common issue. Consider the following:

  • Reaction Time: Ensure the reaction is stirred overnight at room temperature to allow for complete consumption of the starting material. Progress can be monitored using Thin Layer Chromatography (TLC).[1][2]

  • Base Stoichiometry: An adequate excess of sodium hydroxide (e.g., 4 equivalents) is crucial to drive the hydrolysis to completion.[1]

  • Purity of Starting Material: The starting material, 4-(bromomethyl)phenylacetic acid, should be of high purity. Impurities from its synthesis can interfere with the hydrolysis.

Q3: What are the potential side products in the hydrolysis of 4-(bromomethyl)phenylacetic acid?

A3: While the reaction is generally clean, potential side products can arise. The benzylic bromide is a reactive functional group. Improper reaction conditions could potentially lead to the formation of ether byproducts, though this is minimized in a highly aqueous sodium hydroxide solution. Ensuring complete dissolution and stirring is key.

Q4: I am considering the reduction route from 4-carboxyphenylacetic acid. Why can't I just use Sodium Borohydride (NaBH₄) directly?

A4: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids efficiently.[3] The initial step of the reaction is an acid-base reaction where NaBH₄ deprotonates the carboxylic acid to form a carboxylate salt. This negatively charged carboxylate is electron-rich and resists attack by the hydride, leading to very low or no yield of the desired alcohol.[3]

Q5: How can I achieve a selective reduction of only one carboxyl group in a precursor like 4-carboxyphenylacetic acid?

A5: Selective reduction can be achieved by first converting the dicarboxylic acid to its mono-ester. The ester group can then be selectively reduced in the presence of the carboxylic acid using specific reducing systems. A highly effective method is the use of sodium borohydride in a mixed solvent system of THF and methanol, which can reduce aromatic methyl esters to alcohols in high yields (70-92%).[4][5] Alternatively, borane complexes (BH₃•L) are known to reduce carboxylic acids in the presence of esters.[6]

Q6: My purification by crystallization is yielding an impure product. What can I do?

A6: Purification is critical for obtaining a high-purity final product.

  • Acidification: Ensure the pH is carefully adjusted to approximately 2 with a strong acid like H₂SO₄ to fully protonate the carboxylic acid, causing it to precipitate from the aqueous solution.[1]

  • Salting Out: Adding a large amount of a salt like sodium chloride (NaCl) to the aqueous layer increases the ionic strength and decreases the solubility of the organic product, leading to better extraction into an organic solvent like ethyl acetate.[1]

  • Washing and Drying: Thoroughly wash the combined organic extracts with brine to remove water-soluble impurities and dry the organic layer completely over anhydrous sodium sulfate before concentration.[1]

  • Crystallization Conditions: After concentrating the organic solvent, allow the product to crystallize slowly. Keeping the suspension at a low temperature (e.g., 4-6 °C) overnight can significantly improve the crystal formation and yield.[1]

  • Final Wash: Washing the filtered solid with a non-polar solvent like petroleum ether helps remove any remaining non-polar impurities.[1]

Comparative Data of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityReference
Route 1: Hydrolysis 4-(bromomethyl)phenylacetic acidNaOH, H₂SO₄, Ethyl Acetate~72%97.8% (HPLC)[1][2]
Route 2: Selective Reduction Aromatic Methyl EstersNaBH₄, THF, Methanol70-92%High[4][5]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 4-(bromomethyl)phenylacetic acid[1][2]

This protocol details a large-scale synthesis.

Step 1: Hydrolysis

  • In a suitable reaction vessel, dissolve sodium hydroxide (1.61 kg, 40.2 mol) in water (90 L).

  • To this solution, add 4-(bromomethyl)phenylacetic acid (2.3 kg, 10.0 mol).

  • Stir the resulting mixture at room temperature (18-25 °C) overnight.

  • Monitor the reaction for the complete consumption of the starting material using TLC.

Step 2: Work-up and Extraction

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 by slowly adding concentrated sulfuric acid (approx. 1.0 L).

  • Add solid sodium chloride (25 kg) to the mixture and stir until dissolved.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 33 L).

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

Step 3: Crystallization and Isolation

  • Concentrate the dried organic phase under reduced pressure until a significant amount of solid has precipitated.

  • Cool the resulting suspension to 4-6 °C and keep it at this temperature overnight to promote further crystallization.

  • Collect the solid product by filtration.

  • Wash the filter cake with petroleum ether (2 x 2 L).

  • Dry the final product to yield this compound (approx. 1.2 kg, 71.9% yield).

Protocol 2: Synthesis via Reduction of a Methyl Ester Precursor[5]

This is a general, lab-scale procedure for the reduction of an aromatic methyl ester, which can be adapted for the methyl ester of 4-carboxyphenylacetic acid.

Step 1: Esterification (Not Detailed)

  • The starting dicarboxylic acid (e.g., 4-carboxyphenylacetic acid) must first be converted to its mono-methyl ester using standard methods such as Fischer esterification.

Step 2: Reduction

  • In a round-bottom flask, dissolve the aromatic methyl ester (e.g., methyl 4-(carboxymethyl)benzoate) (1 equivalent) in tetrahydrofuran (THF).

  • Begin stirring the solution and add sodium borohydride powder (approx. 6 equivalents).

  • Heat the suspension to 65 °C.

  • After 15 minutes at 65 °C, add methanol (same volume as THF) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 2-5 hours, monitoring progress by TLC.

Step 3: Work-up and Isolation

  • After cooling the reaction to room temperature, quench the reaction by carefully adding 2N HCl.

  • Separate the organic layer.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography or crystallization as needed.

Visualized Workflows & Logic

G cluster_0 Route 1: Hydrolysis Workflow A 1. Dissolve NaOH in Water B 2. Add 4-(bromomethyl)phenylacetic acid A->B C 3. Stir Overnight at RT B->C D 4. Monitor by TLC C->D E 5. Acidify to pH 2 (H₂SO₄) D->E F 6. 'Salt Out' with NaCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Crystallize at 4-6°C H->I J 10. Filter and Wash with Pet. Ether I->J K Final Product J->K

Workflow for the hydrolysis synthesis route.

G Start Low Yield or Purity Issue TLC Analyze reaction mixture by TLC/LC-MS Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete SideProducts Significant Side Products? TLC->SideProducts Incomplete->SideProducts No Action1 Increase reaction time Check reagent stoichiometry/purity Incomplete->Action1 Yes Action2 Optimize temperature Check for side reactions (e.g., ether formation) SideProducts->Action2 Yes Action3 Review purification steps: - pH adjustment - 'Salting out' - Crystallization temp. SideProducts->Action3 No/Minor End Improved Yield/Purity Action1->End Action2->End Action3->End

A troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Hydroxymethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective method for purifying this compound is recrystallization. Commonly used solvent systems include mixtures of ethyl acetate and methylene chloride, or precipitation from an aqueous solution followed by washing with a non-polar solvent like petroleum ether.[1] Column chromatography can also be employed for higher purity requirements, although it is generally less common for large-scale purification.

Q2: What is a typical purity profile for this compound after initial synthesis and workup?

A2: Following synthesis, typically from the hydrolysis of 4-(bromomethyl)phenylacetic acid, and a standard aqueous workup, the purity of the crude product can vary. However, literature reports suggest that a purity of around 97.8% can be achieved after recrystallization, as determined by HPLC analysis.[2][3] The remaining percentage consists of unreacted starting materials, side-products, and other process-related impurities.

Q3: What are the potential impurities I should be aware of during the purification of this compound?

A3: The primary impurities to consider are:

  • Unreacted 4-(bromomethyl)phenylacetic acid: Due to incomplete hydrolysis.

  • Side-products from the hydrolysis reaction: Benzyl halides can undergo elimination reactions in the presence of a base, although for a primary benzylic halide like 4-(bromomethyl)phenylacetic acid, substitution is the major pathway.

  • Impurities from the starting material: The purity of the initial 4-(bromomethyl)phenylacetic acid will directly impact the impurity profile of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield After Recrystallization 1. Excessive solvent used: The product has some solubility even in the cold solvent, leading to loss in the mother liquor. 2. Premature crystallization: The product crystallizes out on the filter paper or in the funnel during hot filtration. 3. Incomplete precipitation: The solution was not cooled sufficiently or for a long enough duration.1. Concentrate the mother liquor: Carefully evaporate some of the solvent from the filtrate and cool again to recover more product. 2. Preheat the filtration apparatus: Use a hot funnel and filter flask to prevent cooling and crystallization during filtration. Minimize the exposure of the hot solution to air. 3. Optimize cooling: Cool the solution in an ice bath for an extended period to maximize crystal formation.
Product Fails to Crystallize ("Oils Out") 1. High level of impurities: Impurities can lower the melting point of the mixture and inhibit crystal lattice formation. 2. Inappropriate solvent system: The chosen solvent may not be ideal for crystallization of this specific compound. 3. Supersaturation: The solution is too concentrated, preventing orderly crystal growth.1. Perform a pre-purification step: Consider a simple filtration through a plug of silica gel to remove polar impurities before recrystallization. 2. Experiment with different solvents: Try alternative solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound.
Persistent Impurity Detected by HPLC/TLC 1. Co-crystallization of impurity: The impurity has similar solubility properties to the desired product in the chosen solvent system. 2. Unreacted starting material: 4-(bromomethyl)phenylacetic acid may be carried through the process.1. Change the recrystallization solvent: A different solvent system may alter the solubilities of the product and impurity, allowing for better separation. 2. Consider column chromatography: For difficult separations, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective. 3. Optimize the reaction: Ensure the initial hydrolysis reaction goes to completion to minimize the amount of unreacted starting material. Monitor the reaction by TLC.
Discolored Product (Yellow or Brown Tint) 1. Presence of colored impurities: These may originate from the starting materials or be formed as byproducts during the reaction. 2. Degradation of the product: Although generally stable, prolonged heating or exposure to strong acidic/basic conditions at high temperatures could potentially cause degradation.1. Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Avoid prolonged heating: Minimize the time the solution is kept at reflux during recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Methylene chloride

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Filter funnel and filter paper

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot mixture of ethyl acetate and methylene chloride to dissolve the solid completely.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

  • Dry the purified crystals under vacuum.

Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)

Objective: To assess the purity of this compound fractions during purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Ethyl acetate/Hexane mixture, the ratio may need to be optimized)

  • Samples of crude material, recrystallized product, and mother liquor

  • UV lamp (254 nm)

Methodology:

  • Prepare a TLC developing chamber with the chosen mobile phase.

  • Spot the crude material, the purified product, and a sample of the mother liquor onto a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp at 254 nm.

  • The purified product should appear as a single, well-defined spot with a different Rf value than the starting material and major impurities. Impurities will be visible as separate spots. The mother liquor spot will show the presence of both the product and any remaining impurities.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., EtOAc/CH2Cl2) crude->dissolve hot_filtration Hot Filtration (Remove Insolubles) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash mother_liquor Mother Liquor (Contains Soluble Impurities & Product) filtration->mother_liquor Filtrate dry Dry Purified Product wash->dry pure_product Pure this compound dry->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Crystallization Issues start Crystallization Problem oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield add_solvent Add More 'Good' Solvent Reheat and Cool Slowly oiling_out->add_solvent Yes change_solvent Try a Different Solvent System oiling_out->change_solvent Still an issue scratch_seed Scratch Flask Wall or Add Seed Crystal no_crystals->scratch_seed Yes concentrate Concentrate Solution and Recool no_crystals->concentrate Still no crystals check_mother_liquor Analyze Mother Liquor for Product low_yield->check_mother_liquor Yes check_mother_liquor->concentrate Product present

Caption: Decision tree for troubleshooting common crystallization problems.

References

optimizing reaction conditions for 4-(Hydroxymethyl)phenylacetic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of 4-(Hydroxymethyl)phenylacetic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: Which functional group on this compound is more reactive?

The reactivity depends on the reaction conditions. The carboxylic acid (-COOH) is readily deprotonated to a carboxylate, which is a poor nucleophile but can be activated. The hydroxymethyl group (-CH₂OH) is a primary alcohol and acts as a nucleophile. In esterification reactions with an external alcohol under acidic catalysis, the carboxylic acid will react. In reactions with an acylating agent, the hydroxymethyl group is more likely to be acylated.

Q2: How can I achieve selective derivatization of either the carboxylic acid or the hydroxymethyl group?

Selective derivatization requires choosing appropriate reagents and protecting groups.

  • To derivatize the carboxylic acid: Use coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide or ester. These conditions are typically mild enough to leave the primary alcohol untouched.

  • To derivatize the hydroxymethyl group: Protect the carboxylic acid first, for instance, as a methyl or ethyl ester. Then, the free alcohol can be reacted with an acyl chloride or other electrophiles. The protecting group can be removed later if necessary.

Q3: What are common side reactions to be aware of?

The primary side reaction is self-polymerization, where the hydroxyl group of one molecule attacks the activated carboxylic acid of another, leading to polyester formation. This is particularly prevalent under conditions that activate the carboxylic acid, such as high temperatures or when using certain coupling agents without a specific nucleophile present.

Q4: Which analytical techniques are best for monitoring reaction progress?

Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For quantitative analysis and confirmation of product identity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR spectroscopy can also be used to track the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield

Your reaction shows a low yield of the desired derivative, or the starting material remains largely unconsumed.

LowYieldTroubleshooting start Low Yield Detected (via TLC/LC-MS) check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents check_activation Was the carboxylic acid properly activated? check_reagents->check_activation Yes replace_reagents Action: Use fresh/dry reagents and solvents. check_reagents->replace_reagents No check_temp Is the reaction temperature optimal? check_activation->check_temp Yes optimize_coupling Action: Increase coupling agent equivalents or add a catalyst (e.g., DMAP). check_activation->optimize_coupling No adjust_temp Action: Adjust temperature. (Cool for exothermic, heat for slow reactions). check_temp->adjust_temp No end_node Re-run Reaction check_temp->end_node Yes replace_reagents->end_node optimize_coupling->end_node adjust_temp->end_node SideProductWorkflow start Multiple Products Observed identify Identify Side Products (LC-MS / NMR) start->identify is_polymer Is side product a polymer (high MW)? identify->is_polymer is_diacylated Is it a di-acylated product? is_polymer->is_diacylated No solution_polymer Solution: Lower concentration. Add activating agent slowly at a lower temperature. is_polymer->solution_polymer Yes solution_diacylated Solution: Use protecting group on one functional site or use stoichiometric reagents. is_diacylated->solution_diacylated Yes solution_other Solution: Re-evaluate reaction mechanism. Consider alternative catalysts or solvents. is_diacylated->solution_other No EsterificationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Dissolve starting material in anhydrous DCM + MeOH cool Cool solution to 0 °C in an ice bath prep_reagents->cool add_reagents Add DMAP, then add EDC portion-wise cool->add_reagents stir Stir at 0 °C for 30 min, then warm to RT for 4h add_reagents->stir monitor Monitor progress via TLC stir->monitor quench Quench with water monitor->quench extract Extract with DCM (3x) quench->extract wash Wash organic layers with NaHCO₃ then Brine extract->wash dry Dry over MgSO₄ wash->dry purify Concentrate and purify via column chromatography dry->purify

Technical Support Center: Resolving Solubility Issues of 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Hydroxymethyl)phenylacetic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white solid organic compound. Its solubility is influenced by the solvent, pH, and temperature. It is predicted to be soluble in water at approximately 6.73 mg/mL.[1] Due to its carboxylic acid group, its solubility in aqueous solutions is highly dependent on pH; it is more soluble in basic conditions and less soluble in acidic conditions. It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

Q2: I am having trouble dissolving this compound in water. What should I do?

A2: If you are experiencing difficulty dissolving the compound in water, consider the following troubleshooting steps:

  • Increase the pH: The carboxylic acid group in the molecule will be deprotonated at basic pH, forming a more soluble carboxylate salt. Try adjusting the pH of your aqueous solution to above 7 with a suitable base (e.g., sodium hydroxide). Synthesis procedures demonstrate its solubility in aqueous NaOH solutions.[2]

  • Heat the solution: Gently heating the solution can help increase the solubility. Some procedures involve heating to reflux to dissolve the compound in water.

  • Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.[3]

Q3: My this compound precipitates out of solution during my experiment. How can I prevent this?

A3: Precipitation is a common issue, often triggered by changes in pH, temperature, or solvent composition. To prevent this:

  • Maintain a stable pH: Ensure the pH of your experimental medium is consistently in a range where the compound is soluble (typically basic for this compound).

  • Control the temperature: Avoid significant temperature drops, which can decrease solubility.

  • Solvent choice: If working with mixed solvent systems, ensure the final concentration of the organic solvent is sufficient to maintain solubility. For cell-based assays where a DMSO stock is diluted into aqueous media, precipitation can occur. Using co-solvents or solubilizing agents may be necessary.[3]

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, organic solvents can be used. Dimethyl Sulfoxide (DMSO) is a common choice. A stock solution of 10 mM in DMSO is a commercially available option.[3] When preparing solutions for in vivo or in vitro experiments, it is common to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous buffer or a co-solvent system.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not dissolve in aqueous buffer. The pH of the buffer is too low (acidic or neutral).Increase the pH of the buffer to a basic pH (e.g., pH 8-9) using a suitable base like NaOH.
The concentration is too high for the given solvent and temperature.Try diluting the solution or gently heating it while stirring. Sonication can also be applied.[3]
Precipitation occurs after dissolving. The pH of the solution has changed (e.g., upon addition to a different buffer).Check and adjust the pH of the final solution. Ensure all components of the mixture are pH-compatible.
The temperature of the solution has decreased.Maintain a constant temperature for your experiment. If possible, perform the experiment at a slightly elevated temperature.
"Salting out" effect due to high salt concentration in the buffer.If possible, reduce the salt concentration of your buffer.
Inconsistent results in biological assays. Poor solubility or precipitation is affecting the effective concentration of the compound.Prepare fresh solutions for each experiment. Consider using a formulation with co-solvents to improve solubility and stability in your assay medium.

Quantitative Solubility Data

Solvent SystemReported SolubilityReference
Water (Predicted)6.73 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[3]

Note: For comparison, the experimentally determined solubility of the structurally similar compound 4-Hydroxyphenylacetic acid in water is 60.7 mg/mL.[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

  • Weigh the desired amount of this compound.

  • Add a small amount of deionized water to form a slurry.

  • While stirring, add a 1M solution of NaOH dropwise until the solid completely dissolves.

  • Check the pH of the solution and adjust it to the desired level for your experiment, ensuring it remains in a range where the compound is soluble.

  • Add deionized water to reach the final desired concentration.

  • Filter the solution through a 0.22 µm filter if sterile conditions are required.

Protocol 2: Preparation of a Stock Solution for In Vitro/In Vivo Studies

This protocol is adapted from a method for poorly soluble compounds.[3]

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Slowly add 450 µL of saline or your desired aqueous buffer while vortexing to bring the final volume to 1 mL.

  • Prepare this working solution fresh on the day of the experiment.

Visualizations

Troubleshooting_Solubility_Issues Troubleshooting Workflow for this compound Solubility start Start: Dissolving This compound issue Issue: Poor Solubility or Precipitation start->issue check_ph Check pH of Solution issue->check_ph Aqueous Solution use_organic Use Organic Solvent (e.g., DMSO) issue->use_organic Organic/Mixed Solvent is_ph_low Is pH < 7? check_ph->is_ph_low adjust_ph Increase pH with Base (e.g., NaOH) is_ph_low->adjust_ph Yes consider_temp Consider Temperature is_ph_low->consider_temp No success Successfully Dissolved adjust_ph->success fail Issue Persists: Consult Further Resources adjust_ph->fail heat_solution Gently Heat and/or Sonicate consider_temp->heat_solution heat_solution->success heat_solution->fail prepare_stock Prepare Concentrated Stock in DMSO use_organic->prepare_stock use_cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) prepare_stock->use_cosolvent use_cosolvent->success use_cosolvent->fail pH_Solubility_Relationship pH-Dependent Solubility of this compound cluster_acidic Acidic Conditions (Low pH) cluster_basic Basic Conditions (High pH) acid_form Predominantly Protonated Form (COOH) low_solubility Low Aqueous Solubility acid_form->low_solubility base_form Predominantly Deprotonated Form (COO⁻) high_solubility High Aqueous Solubility base_form->high_solubility equilibrium pH Equilibrium cluster_basic cluster_basic equilibrium->cluster_basic cluster_acidic cluster_acidic cluster_acidic->equilibrium

References

stability and storage issues of 4-(Hydroxymethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-(Hydroxymethyl)phenylacetic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid (powder) form of this compound should be stored in a tightly sealed container in a cool, well-ventilated, and dry place, protected from direct sunlight.[1][2] Specific temperature recommendations for long-term and short-term storage are detailed in the table below.

Q2: How long can I store solutions of this compound?

The stability of this compound in solution is dependent on the storage temperature. For prepared stock solutions, it is recommended to store them at -20°C or -80°C. When stored at -20°C, the solution should be used within one month. For longer-term storage of up to six months, -80°C is recommended.

Q3: What are the signs of degradation of this compound?

Visual signs of degradation in the solid material can include a change in color from white or off-white to yellow or brown, as well as a change in texture, such as clumping. For solutions, the appearance of discoloration or precipitation may indicate degradation. It is always recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, if degradation is suspected.

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Stability and Storage Data

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for Solid this compound

Storage TemperatureDurationRecommended Container
Room TemperatureShort-termTightly sealed, dry
4°CMid-termTightly sealed, dry
-20°C3 yearsTightly sealed, dry

Table 2: Stability of this compound Stock Solutions

Storage TemperatureDuration
-20°C1 month
-80°C6 months

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) when using as a PAM linker.

  • Question: I am experiencing low yields in my solid-phase peptide synthesis. Could the this compound (PAM) linker be the cause?

  • Answer: Yes, issues with the linker can contribute to low peptide yields. Here are a few potential causes and troubleshooting steps:

    • Incomplete Linker Loading: The initial attachment of the first amino acid to the resin via the PAM linker may be inefficient.

      • Solution: Ensure optimal coupling conditions for the first amino acid. Use a sufficient excess of the activated amino acid and allow for adequate reaction time. Monitor the loading efficiency using a method like the Kaiser test.

    • Premature Cleavage: The linkage between the peptide and the PAM linker is sensitive to strong acids. Repeated exposure to acidic conditions during synthesis can lead to premature cleavage of the peptide from the resin.

      • Solution: Minimize the time of exposure to acidic reagents. Ensure that all solvents are free from acidic impurities.

    • Inefficient Final Cleavage: The final cleavage of the peptide from the PAM resin may be incomplete.

      • Solution: Ensure the use of the appropriate cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS) and that the reaction is allowed to proceed for a sufficient amount of time.

Issue 2: Unexpected Side Products in Reactions.

  • Question: I am observing unexpected side products in my reaction where this compound is a starting material. What could be the cause?

  • Answer: The presence of two reactive functional groups, a carboxylic acid and a benzylic alcohol, can lead to side reactions under certain conditions.

    • Self-esterification: Under acidic conditions and/or heat, intermolecular esterification can occur, leading to the formation of dimers or oligomers.

      • Solution: Protect either the carboxylic acid or the alcohol group before proceeding with reactions that require harsh conditions. Use mild reaction conditions whenever possible.

    • Oxidation: The benzylic alcohol is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.

      • Solution: Avoid strong oxidizing agents if the hydroxymethyl group is to be preserved. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours. For solid-state thermal degradation, place the powder in an oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_esterification Self-Esterification (Acid/Heat) cluster_photodegradation Photodegradation (UV/Visible Light) 4HMPAA This compound Aldehyde 4-Formylphenylacetic acid 4HMPAA->Aldehyde Mild Oxidation Dimer Dimer/Oligomer 4HMPAA->Dimer H+ / Heat Photo_Products Ring-opened and/or decarboxylated products 4HMPAA->Photo_Products Dicarboxylic_Acid 4-Carboxyphenylacetic acid Aldehyde->Dicarboxylic_Acid Further Oxidation

Caption: Inferred degradation pathways of this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Low Yield in SPPS with PAM Linker start Low Peptide Yield Observed check_loading Check Linker Loading Efficiency start->check_loading check_synthesis Monitor Synthesis Cycles check_loading->check_synthesis OK optimize_loading Optimize first AA coupling check_loading->optimize_loading Low check_cleavage Evaluate Final Cleavage check_synthesis->check_cleavage OK kaiser_test Use Kaiser test to confirm completion check_synthesis->kaiser_test Incomplete coupling? check_reagents Ensure high-purity, acid-free reagents check_synthesis->check_reagents Premature cleavage? optimize_cleavage Optimize cleavage time and cocktail check_cleavage->optimize_cleavage Inefficient end Improved Yield check_cleavage->end OK optimize_loading->end kaiser_test->end check_reagents->end optimize_cleavage->end

Caption: Workflow for troubleshooting low peptide yield in SPPS.

References

Technical Support Center: Solid-Phase Synthesis with 4-(Hydroxymethyl)phenylacetic Acid (HMPA) Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the 4-(Hydroxymethyl)phenylacetic acid (HMPA) linker in solid-phase synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the HMPA linker and what are its primary applications?

The this compound (HMPA) linker is an acid-labile linker commonly used in solid-phase peptide synthesis (SPPS). It is a p-alkoxybenzyl ester type linker that allows for the synthesis of peptide acids. The HMPA linker is known for its stability during peptide chain elongation and can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). This makes it suitable for the preparation of unprotected peptides.[1][2][3]

Q2: What are the key advantages of using the HMPA linker?

The HMPA linker offers several advantages in solid-phase synthesis:

  • Stable Peptide-Resin Anchorage: It provides a robust attachment of the growing peptide chain to the solid support throughout the synthesis cycles.[2]

  • Acid Labile Cleavage: The final peptide can be cleaved from the resin using a standard treatment with trifluoroacetic acid (TFA).[1][3]

  • Compatibility with Fmoc Chemistry: It is fully compatible with the widely used Fmoc/tBu protection strategy in peptide synthesis.

  • Synthesis of Peptide Acids: It is specifically designed for the synthesis of peptides with a free C-terminal carboxylic acid.

Q3: What is the difference between the HMPA linker and the Wang linker?

Both HMPA and Wang linkers are p-alkoxybenzyl ester-type linkers used for the synthesis of peptide acids. The primary difference lies in the stability of the bond between the linker and the resin. The HMPA linker-resin bond is reported to be more stable under prolonged strong acid conditions compared to the Wang linker-resin bond.[3] This can be advantageous in syntheses where stronger acids are required for cleavage, particularly for peptides with a C-terminal phenylalanine.[3]

Troubleshooting Guide

This guide addresses common issues encountered during solid-phase synthesis using the HMPA linker.

Issue 1: Low Loading Efficiency of the First Amino Acid

Q: I am experiencing low loading of the first Fmoc-amino acid onto the HMPA-functionalized resin. What are the possible causes and solutions?

A: Low loading efficiency is a common problem that can significantly impact the overall yield of your synthesis. Several factors can contribute to this issue.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Activation of the Amino Acid Ensure complete dissolution and activation of the Fmoc-amino acid before adding it to the resin. Using coupling reagents like DIC (Diisopropylcarbodiimide) in the presence of an activator such as HOBt (1-Hydroxybenzotriazole) is a standard procedure.[1] For sterically hindered amino acids, consider using more potent activating agents like HATU.
Steric Hindrance For bulky C-terminal amino acids, racemization can be a concern with standard carbodiimide activation.[4] Using pre-activated amino acids or alternative coupling strategies can mitigate this.
Suboptimal Reaction Conditions Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature (often starting at 0°C and slowly warming to room temperature).[1]
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of the linker's hydroxyl groups. Ensure the resin is properly swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) before coupling.[1][2]
Incomplete Capping of Unreacted Sites After coupling the first amino acid, it is crucial to cap any unreacted hydroxyl groups on the linker to prevent the formation of deletion sequences. This is typically done using acetic anhydride and a base like pyridine.[1][3]
Issue 2: Incomplete Cleavage and Low Peptide Yield

Q: After treating the resin with the cleavage cocktail, I am observing a low yield of my target peptide. How can I troubleshoot incomplete cleavage?

A: Incomplete cleavage from the HMPA linker can be frustrating. The efficiency of cleavage is dependent on the cleavage cocktail composition, reaction time, and the nature of the peptide sequence itself.[5]

Potential Causes and Solutions:

CauseRecommended Solution
Suboptimal Cleavage Cocktail The standard cleavage cocktail for the HMPA linker is TFA-based.[1][3] However, for peptides containing sensitive residues (e.g., Trp, Met, Cys), scavengers must be added to prevent side reactions.[1] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides with arginine, scavengers like thioanisole may be necessary.[1]
Insufficient Cleavage Time While a 30-minute to 2-hour treatment with TFA is often sufficient, longer cleavage times may be required for more stable linker-peptide bonds or for peptides containing certain protecting groups like Arg(Pmc) or Arg(Mtr).[1] Monitor the cleavage progress with analytical HPLC to determine the optimal time.
Peptide Aggregation on Resin Hydrophobic peptides can aggregate on the solid support, hindering the access of the cleavage cocktail to the linker.[5] Using solvents that disrupt aggregation, such as trifluoroethanol (TFE), in the cleavage cocktail can be beneficial.
Premature Cleavage The HMPA linker is moderately stable to dilute acid.[1] Prolonged exposure to acidic conditions during synthesis (e.g., repeated deprotection cycles) can lead to premature cleavage of the peptide from the resin, resulting in lower overall yield. Ensure that deprotection steps are carried out for the minimum time required.
Issue 3: Side Reactions and Impurities

Q: My final peptide product is showing significant impurities. What are the common side reactions associated with the HMPA linker and how can I minimize them?

A: Several side reactions can occur during solid-phase synthesis with the HMPA linker, leading to impurities in the final product.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Diketopiperazine Formation This is a common side reaction that can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent when proline or glycine are in the first two positions.[6]Use a 2-chlorotrityl chloride resin for sequences prone to diketopiperazine formation. Alternatively, couple the third amino acid immediately after the deprotection of the second.
Racemization The C-terminal amino acid is susceptible to racemization during its initial attachment to the linker, especially when using carbodiimide activation with a base catalyst like DMAP.[4]Use milder activation methods or pre-activated amino acid derivatives. The use of HOBt can help to suppress racemization.
Alkylation of Sensitive Residues During cleavage with TFA, carbocations generated from protecting groups can alkylate sensitive amino acid side chains like tryptophan and methionine.[6]Always use a scavenger cocktail during cleavage to trap these reactive species. Common scavengers include TIS, water, and thioanisole.[1]

Experimental Protocols

Protocol 1: Coupling of HMPA Linker to Amino-functionalized Resin
  • Resin Swelling: Swell the aminomethyl-functionalized resin (e.g., aminomethyl polystyrene) in dichloromethane (DCM) (approx. 10 mL per gram of resin) for at least 1 hour.[1]

  • Reagent Preparation: In a separate flask, dissolve 1.2 equivalents of HMPA linker and 1.2 equivalents of HOBt in a minimal amount of DMF.[1]

  • Coupling Reaction: Add the linker/HOBt solution to the swollen resin. Cool the mixture to 0°C in an ice bath. Add 1.2 equivalents of DIC and allow the reaction to proceed for 4-6 hours with gentle agitation.[1]

  • Monitoring and Capping: Monitor the reaction using the Kaiser test to check for the presence of free amino groups. If the test is positive, add another 0.5 equivalents of linker, HOBt, and DIC and continue the reaction. Once the Kaiser test is negative, cap any unreacted sites by adding acetic anhydride (2 equivalents) and pyridine (2 equivalents) and reacting for 30 minutes.[1]

  • Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.[1]

Protocol 2: Loading of the First Fmoc-Amino Acid
  • Resin Swelling: Swell the HMPA-functionalized resin in a 9:1 (v/v) mixture of DCM/DMF (approx. 15 mL per gram of resin).[3]

  • Amino Acid Activation: In a separate flask, dissolve 1.5-2.5 equivalents of the Fmoc-amino acid and an equivalent amount of HOBt in a minimal amount of DMF.[3]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Add 0.1 equivalents of DMAP (4-dimethylaminopyridine) followed by 1.0 equivalent of DIC.[3] Agitate the mixture at room temperature for 2-3 hours.[3]

  • Capping: After the coupling reaction, cap any unreacted hydroxyl groups on the linker by adding acetic anhydride (2 equivalents) and pyridine (2 equivalents) and reacting for an additional 30 minutes.[3]

  • Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.[3]

Protocol 3: Cleavage of the Peptide from the HMPA Resin
  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, deprotect it using a standard procedure (e.g., 20% piperidine in DMF).[1][3]

  • Resin Preparation: Wash the deprotected peptide-resin with DMF and DCM and dry it thoroughly under vacuum.

  • Cleavage: Suspend the dried resin in a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1] Allow the reaction to proceed at room temperature for 1.5 to 4 hours, depending on the peptide.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Precipitate the peptide from the combined filtrate by adding 8-10 volumes of cold diethyl ether.[1][3]

  • Isolation: Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether to remove scavengers and residual cleavage cocktail. Dry the peptide under vacuum.

Visual Workflows

G cluster_loading First Amino Acid Loading Workflow start_loading Start: HMPA-Resin swell_resin_loading Swell Resin (DCM/DMF) start_loading->swell_resin_loading couple_aa Couple First AA (DMAP catalyst) swell_resin_loading->couple_aa activate_aa Activate Fmoc-AA (DIC/HOBt) activate_aa->couple_aa kaiser_test_loading Kaiser Test couple_aa->kaiser_test_loading kaiser_test_loading->couple_aa Positive capping_loading Cap Unreacted Sites (Acetic Anhydride/Pyridine) kaiser_test_loading->capping_loading Negative wash_dry_loading Wash and Dry Resin capping_loading->wash_dry_loading end_loading End: Loaded Resin wash_dry_loading->end_loading

Caption: Workflow for loading the first amino acid onto the HMPA linker.

G cluster_cleavage Peptide Cleavage and Isolation Workflow start_cleavage Start: Peptide-Resin fmoc_deprotection N-terminal Fmoc Deprotection (if necessary) start_cleavage->fmoc_deprotection prepare_resin_cleavage Wash and Dry Resin fmoc_deprotection->prepare_resin_cleavage cleavage_reaction Cleavage with TFA Cocktail (+ Scavengers) prepare_resin_cleavage->cleavage_reaction filter_resin Filter Resin, Collect Filtrate cleavage_reaction->filter_resin precipitate_peptide Precipitate Peptide (Cold Diethyl Ether) filter_resin->precipitate_peptide isolate_peptide Isolate and Wash Peptide precipitate_peptide->isolate_peptide end_cleavage End: Crude Peptide isolate_peptide->end_cleavage

Caption: General workflow for peptide cleavage from the HMPA resin.

G cluster_troubleshooting Troubleshooting Logic for Low Cleavage Yield start_trouble Low Peptide Yield check_cocktail Is Cleavage Cocktail Optimized for Sequence? start_trouble->check_cocktail check_time Is Cleavage Time Sufficient? check_cocktail->check_time Yes optimize_cocktail Optimize Scavengers (e.g., TIS, Water, Thioanisole) check_cocktail->optimize_cocktail No check_aggregation Is Peptide Prone to Aggregation? check_time->check_aggregation Yes increase_time Increase Cleavage Time (Monitor by HPLC) check_time->increase_time No use_disrupting_solvents Use Aggregation-Disrupting Solvents (e.g., TFE) check_aggregation->use_disrupting_solvents No re_evaluate Re-evaluate Synthesis Strategy check_aggregation->re_evaluate Yes optimize_cocktail->re_evaluate increase_time->re_evaluate use_disrupting_solvents->re_evaluate

Caption: A logical approach to troubleshooting low peptide cleavage yield.

References

minimizing impurities in the production of 4-(Hydroxymethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(hydroxymethyl)phenylacetic acid. The following information is designed to help minimize the formation of impurities during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most prevalent laboratory and industrial synthesis involves the hydrolysis of 4-(bromomethyl)phenylacetic acid in the presence of a base, typically sodium hydroxide. While this method is effective, several impurities can arise. The most common impurities are the unreacted starting material, 4-(bromomethyl)phenylacetic acid, and a dimeric ether byproduct, 4,4'-((oxybis(methylene))bis(phenyl))diacetic acid. The formation of this ether occurs when the hydroxyl group of the product molecule acts as a nucleophile and attacks the benzylic bromide of the starting material.

Q2: My reaction is complete, but the purity of my this compound is lower than the expected >98%. What are the likely causes?

Low purity, as indicated by techniques like HPLC, is often due to the presence of the impurities mentioned above. The primary causes for the formation of these impurities include:

  • Incomplete Hydrolysis: Insufficient reaction time or inadequate base concentration can lead to residual 4-(bromomethyl)phenylacetic acid.

  • Side Reactions: The formation of the dimeric ether is a common side reaction. This is more likely to occur if the concentration of the starting material is high, or if the reaction temperature is elevated for extended periods.

  • Sub-optimal Work-up: Inefficient extraction or crystallization during the work-up process can fail to adequately remove impurities.

Q3: How can I monitor the progress of the reaction to ensure complete conversion of the starting material?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, will show a clear separation between the more polar product, this compound, and the less polar starting material, 4-(bromomethyl)phenylacetic acid. The reaction should be allowed to proceed until the spot corresponding to the starting material is no longer visible under UV light.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of Unreacted 4-(bromomethyl)phenylacetic Acid in the Final Product
Symptom Possible Cause Recommended Solution
A peak corresponding to the starting material is observed in the HPLC analysis of the final product.1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion.- Monitor the reaction closely using TLC until the starting material spot disappears completely. - Consider extending the reaction time.
2. Insufficient Base: The molar ratio of sodium hydroxide to the starting material may be too low.- Ensure a sufficient molar excess of sodium hydroxide is used (typically 4 equivalents or more).[1]
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Maintain the reaction temperature in the recommended range (e.g., room temperature) to ensure a reasonable reaction rate.[1]
Issue 2: Significant Formation of the Dimeric Ether Byproduct
Symptom Possible Cause Recommended Solution
A significant peak with a higher retention time than the product is observed in the HPLC analysis, corresponding to 4,4'-((oxybis(methylene))bis(phenyl))diacetic acid.1. High Concentration of Reactants: High concentrations can favor the bimolecular reaction leading to the ether byproduct.- While counterintuitive for reaction rates, consider a more dilute reaction mixture to disfavor the second-order reaction between the product and starting material.
2. Localized "Hot Spots": Poor stirring can lead to localized areas of high temperature, promoting side reactions.- Ensure efficient and continuous stirring throughout the reaction.
3. Slow Addition of Starting Material: Adding the starting material all at once to the base solution can create a high initial concentration.- Consider a slow, portion-wise, or dropwise addition of the 4-(bromomethyl)phenylacetic acid to the sodium hydroxide solution.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a common large-scale synthesis.[1]

Materials:

  • 4-(bromomethyl)phenylacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (4.0 equivalents) in deionized water.

  • Addition of Starting Material: To the stirred sodium hydroxide solution, add 4-(bromomethyl)phenylacetic acid (1.0 equivalent) at room temperature.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid.

  • Salting Out: Add solid sodium chloride to the mixture to increase the ionic strength of the aqueous phase.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Crystallization: Concentrate the dried organic phase under reduced pressure until a significant amount of solid precipitates. Cool the suspension to promote further crystallization.

  • Isolation and Washing: Collect the solid product by filtration and wash the filter cake with petroleum ether.

  • Drying: Dry the product under vacuum to yield this compound.

Analytical Method: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method suitable for the analysis of this compound and its common impurities. Method optimization may be required based on the specific HPLC system and column used.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B to elute the less polar impurities. A starting point could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the sample in the initial mobile phase composition.

Expected Elution Order:

  • This compound (most polar)

  • 4-(Bromomethyl)phenylacetic acid

  • 4,4'-((oxybis(methylene))bis(phenyl))diacetic acid (least polar)

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up and Purification start 4-(Bromomethyl)phenylacetic Acid + NaOH(aq) reaction Stir at Room Temperature Overnight start->reaction tlc TLC Monitoring for Completion reaction->tlc acidify Acidify with H₂SO₄ to pH ~2 tlc->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate and Crystallize wash_dry->concentrate filtrate Filter and Wash with Petroleum Ether concentrate->filtrate product Pure this compound filtrate->product Impurity_Formation Impurity Formation Pathways cluster_main Desired Reaction (Hydrolysis) cluster_side Side Reaction SM 4-(Bromomethyl)phenylacetic Acid Product This compound SM->Product NaOH, H₂O Impurity 4,4'-((oxybis(methylene))bis(phenyl))diacetic acid (Ether Byproduct) SM->Impurity Product->Impurity + Starting Material

References

Technical Support Center: Optimization of Photocleavable Linker Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of cleavage conditions for photocleavable linkers from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the light-induced release of their synthesized molecules.

Frequently Asked Questions (FAQs)

Q1: What is a photocleavable linker and why is it used?

A1: A photocleavable (PC) linker is a molecular entity used in solid-phase synthesis to anchor a growing molecule to a solid support, such as a resin bead. These linkers are stable to many chemical reagents used during synthesis but can be cleaved by applying light of a specific wavelength, releasing the synthesized molecule under mild and neutral conditions.[1][2] This method avoids the use of harsh acidic or basic reagents that could damage sensitive molecules.[2][3]

Q2: What are the most common types of photocleavable linkers?

A2: The most widely used photocleavable linkers are based on the o-nitrobenzyl chemistry.[2][3][4] Variations include the o-nitroveratryl (NV), phenacyl, and benzoin linkers, each with slightly different properties regarding cleavage wavelength and efficiency.[2]

Q3: What is the general mechanism of photocleavage for o-nitrobenzyl type linkers?

A3: Upon irradiation with UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This is followed by a rearrangement and subsequent cleavage of the bond connecting the linker to the synthesized molecule, releasing it from the resin.[5]

Q4: What wavelength of light should I use for cleavage?

A4: The optimal wavelength depends on the specific chromophore of the photocleavable linker. For most o-nitrobenzyl-based linkers, UV irradiation in the range of 340-365 nm is effective.[4][5] It is advisable to use a wavelength longer than 350 nm where possible to prevent potential damage to the synthesized molecule.[6]

Q5: Can I monitor the progress of the cleavage reaction?

A5: Yes, real-time monitoring can be performed by taking small aliquots of the resin at different time points, cleaving them, and analyzing the supernatant by HPLC or MALDI-TOF mass spectrometry to quantify the amount of released product.[7]

Troubleshooting Guide

Issue 1: Incomplete or Low Yield of Cleavage

Possible Causes & Solutions

CauseRecommended Action
Insufficient Light Penetration The UV light may not be reaching all the resin beads, especially in a static setup. Agitate the resin suspension during irradiation using a magnetic stirrer or a shaker to ensure even exposure.[1][8] For larger scale reactions, consider using a continuous flow photoreactor which can significantly improve cleavage efficiency compared to a batch reactor.[9] Grinding the resin beads before irradiation can also increase the surface area exposed to light.[10]
Inappropriate Wavelength Ensure the wavelength of your light source matches the absorption maximum of your photocleavable linker. Using a non-optimal wavelength will result in poor cleavage efficiency.[6]
Insufficient Irradiation Time Photocleavage is a time-dependent process. If the cleavage is incomplete, extend the irradiation time. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) and analyze the yield at each time point to determine the optimal duration.[3]
Low Light Intensity The intensity of the UV lamp can affect the rate of cleavage. A higher intensity lamp will generally result in faster cleavage.[4] Ensure your lamp is functioning correctly and is at an appropriate distance from the reaction vessel.
Solvent Effects The choice of solvent can influence the swelling of the resin and the efficiency of the photocleavage. Ensure the resin is well-swollen in a solvent that is transparent at the cleavage wavelength. Common solvents include dichloromethane (DCM), dioxane, and acetonitrile.[1]
Issue 2: Degradation of the Synthesized Molecule

Possible Causes & Solutions

CauseRecommended Action
Photodegradation of the Product Prolonged exposure to high-energy UV light can damage sensitive molecules.[3] Minimize the irradiation time by optimizing other parameters like light intensity and agitation. If possible, use a longer wavelength UV light.[5]
Reactive Byproducts The photocleavage process can generate reactive byproducts that may form adducts with your molecule.[8] While less common than with acid-labile cleavage, the inclusion of scavengers in the cleavage solution can sometimes mitigate these side reactions.[8]

Experimental Protocols

Protocol 1: Analytical Test Cleavage

This protocol is for determining the efficiency of your photocleavage conditions on a small scale before committing the entire batch of resin.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Microcentrifuge tube or small glass vial

  • Appropriate solvent (e.g., DCM, dioxane)

  • UV lamp with the appropriate wavelength (e.g., 365 nm)

  • HPLC system for analysis

Procedure:

  • Place a small amount of the dried peptide-resin into a microcentrifuge tube.

  • Add a suitable solvent (e.g., 200-500 µL) to swell the resin.

  • Irradiate the sample with the UV lamp for a set amount of time (e.g., 2 hours), ensuring the resin is agitated.

  • After irradiation, centrifuge the tube to pellet the resin.

  • Carefully collect the supernatant.

  • Analyze the supernatant by HPLC to quantify the amount of cleaved product.

  • To determine the maximum possible yield, the remaining resin can be subjected to a second, longer irradiation period or more vigorous cleavage conditions.

Protocol 2: Optimization of Irradiation Time

Procedure:

  • Set up multiple small-scale test cleavages as described in Protocol 1.

  • Irradiate each sample for a different amount of time (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).

  • Analyze the supernatant from each time point by HPLC.

  • Plot the cleavage yield versus irradiation time to determine the optimal duration that maximizes yield while minimizing potential product degradation.

Visual Guides

experimental_workflow Experimental Workflow for Photocleavage Optimization cluster_prep Preparation cluster_cleavage Cleavage cluster_analysis Analysis cluster_scaleup Scale-Up prep_resin Prepare Resin-Bound Product swell_resin Swell Resin in Appropriate Solvent prep_resin->swell_resin irradiate Irradiate with UV Light (e.g., 365 nm) with Agitation swell_resin->irradiate time_course Perform Time-Course Study (e.g., 1, 2, 4, 8 hrs) irradiate->time_course for optimization separate Separate Supernatant from Resin time_course->separate analyze Analyze Supernatant (HPLC, MS) separate->analyze purify Purify Cleaved Product analyze->purify optimize Determine Optimal Conditions analyze->optimize scaleup_cleavage Perform Preparative Scale Cleavage optimize->scaleup_cleavage

Caption: Workflow for optimizing photocleavage conditions.

troubleshooting_guide Troubleshooting Incomplete Photocleavage start Incomplete Cleavage Observed check_penetration Is UV light penetrating the entire resin bed? start->check_penetration solution_penetration Action: - Agitate resin during irradiation. - Use a flow reactor for larger scale. - Grind resin beads. check_penetration->solution_penetration No check_time Is the irradiation time sufficient? check_penetration->check_time Yes end Cleavage Optimized solution_penetration->end solution_time Action: - Perform a time-course experiment. - Increase irradiation duration. check_time->solution_time No check_wavelength Is the wavelength correct for the linker? check_time->check_wavelength Yes solution_time->end solution_wavelength Action: - Verify linker's absorption max. - Use appropriate UV lamp/filter. check_wavelength->solution_wavelength No check_intensity Is the light intensity adequate? check_wavelength->check_intensity Yes solution_wavelength->end solution_intensity Action: - Check lamp performance. - Reduce distance to sample. check_intensity->solution_intensity No check_intensity->end Yes solution_intensity->end

Caption: Decision tree for troubleshooting incomplete photocleavage.

References

strategies to prevent side reactions during the functionalization of 4-(Hydroxymethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-(hydroxymethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenge arises from the presence of two reactive functional groups: a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH). These groups can react with a wide range of reagents, leading to a lack of selectivity and the formation of undesired side products. The key to successful functionalization lies in selectively reacting one group while leaving the other unchanged. This is typically achieved through the use of protecting groups in an orthogonal strategy.

Q2: What is an orthogonal protection strategy and why is it important for this molecule?

A2: An orthogonal protection strategy involves the use of protecting groups for different functional groups that can be removed under distinct, non-interfering conditions.[1] For this compound, this means protecting the hydroxyl group with a group that is stable to the conditions required for modifying the carboxylic acid, and vice versa. This strategy is crucial for achieving high yields and purity of the desired product by preventing unwanted side reactions.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include:

  • Dimerization/Polymerization: Self-esterification where the carboxylic acid of one molecule reacts with the hydroxyl group of another.

  • Lack of selectivity: Reagents intended for one functional group reacting with the other. For example, during esterification of the carboxylic acid, the hydroxyl group may also be acylated.

  • Incomplete reactions: Failure to drive the reaction to completion, resulting in a mixture of starting material and product.

  • Side reactions with coupling agents: Some activating agents for the carboxylic acid can have side reactions with the hydroxyl group.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the selective functionalization of this compound.

Issue 1: Low Yield During Selective Esterification of the Carboxylic Acid
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time or temperature. - Use a more efficient coupling agent (e.g., HATU, HBTU). - Ensure all reagents are anhydrous, as water can quench the reaction.
Side reaction with the hydroxyl group - Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, see Protocol 1). - Use a milder activating agent for the carboxylic acid.
Product loss during workup - Optimize the extraction and purification methods. - Ensure the pH is appropriately adjusted during aqueous workup to prevent loss of the product.
Issue 2: Formation of Di-substituted Product During Selective Amidation of the Carboxylic Acid
Potential Cause Troubleshooting Steps
Hydroxyl group reactivity - The hydroxyl group is reacting with the activated carboxylic acid. Protect the hydroxyl group prior to amidation (see Protocol 1).
Harsh reaction conditions - Use milder coupling reagents and reaction conditions. - Lower the reaction temperature.
Issue 3: Difficulty in Removing Protecting Groups
Potential Cause Troubleshooting Steps
Incomplete deprotection - Increase the reaction time or the amount of deprotecting agent. - Ensure the correct deprotection conditions are being used for the specific protecting group.
Protecting group is too stable - Choose a more labile protecting group for future experiments based on the required reaction conditions.
Degradation of the desired product - Use milder deprotection conditions. - For acid-labile products, consider using fluoride-based deprotection for silyl ethers.

Experimental Protocols

Protocol 1: Orthogonal Protection Strategy for Selective Functionalization

This protocol outlines a strategy to first protect the hydroxyl group as a silyl ether, then functionalize the carboxylic acid, and finally deprotect the hydroxyl group.

Step 1: Protection of the Hydroxyl Group

  • Reaction: this compound is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to form 4-(((tert-butyldimethylsilyl)oxy)methyl)phenylacetic acid.

  • Reagents and Conditions:

    • This compound (1 eq.)

    • tert-Butyldimethylsilyl chloride (1.1 eq.)

    • Imidazole (2.5 eq.)

    • Anhydrous Dimethylformamide (DMF)

    • Stir at room temperature for 12-16 hours.

  • Workup: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: >90%

Step 2: Functionalization of the Carboxylic Acid (Example: Amidation)

  • Reaction: The protected acid is coupled with an amine using a standard coupling agent.

  • Reagents and Conditions:

    • 4-(((tert-butyldimethylsilyl)oxy)methyl)phenylacetic acid (1 eq.)

    • Amine (1.2 eq.)

    • HATU (1.2 eq.)

    • DIPEA (3 eq.)

    • Anhydrous DMF

    • Stir at room temperature for 4-6 hours.

  • Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃, brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

  • Expected Yield: 70-90%

Step 3: Deprotection of the Hydroxyl Group

  • Reaction: The TBDMS group is removed to yield the final functionalized product.

  • Reagents and Conditions:

    • Tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M solution in THF)

    • Tetrahydrofuran (THF)

    • Stir at room temperature for 1-2 hours.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • Expected Yield: >95%

Protocol 2: Selective Esterification of the Carboxylic Acid

This protocol describes the direct esterification of the carboxylic acid in the presence of the unprotected hydroxyl group, which can be challenging but is possible under specific conditions.

  • Reaction: Fischer esterification of this compound with an alcohol.

  • Reagents and Conditions:

    • This compound (1 eq.)

    • Alcohol (large excess, also serves as solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Reflux for 4-8 hours.

  • Workup: The excess alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried and concentrated. Purification is done by column chromatography.

  • Expected Yield: 60-80% (Note: Some formation of the di-ester or self-esterification dimer may occur).

Visualizations

Experimental_Workflow start This compound protect Protect Hydroxyl (TBDMSCl, Imidazole) start->protect functionalize Functionalize Carboxylic Acid (e.g., Amidation with HATU) protect->functionalize deprotect Deprotect Hydroxyl (TBAF) functionalize->deprotect product1 Selectively Functionalized Product (Amide) deprotect->product1

Caption: Orthogonal strategy workflow for selective functionalization.

Troubleshooting_Logic start Low Yield or Side Products q1 Reaction Type? start->q1 ester Esterification q1->ester Esterification amide Amidation q1->amide Amidation q2_ester Di-ester formed? ester->q2_ester q2_amide Di-substituted product? amide->q2_amide sol_protect Protect Hydroxyl Group (Protocol 1) q2_ester->sol_protect Yes sol_incomplete Incomplete Reaction? Increase time/temp or use better coupling agent q2_ester->sol_incomplete No q2_amide->sol_protect Yes q2_amide->sol_incomplete No

Caption: Troubleshooting logic for functionalization issues.

Quantitative Data Summary

Reaction Protecting Group Reagents Yield (%) Reference
Synthesis of this compoundN/A4-(Bromomethyl)phenylacetic acid, NaOH71.9[2]
Acetylation of 4-(bromomethyl)phenylacetic acidN/ASodium acetate, Acetic acidHigh (not specified)[3]
Esterification of Phenylacetic AcidN/AAlcohol, H₂SO₄~80
Amidation of Phenylacetic Acid DerivativesN/AAmine, HATU, DIPEA70-90

Note: Specific yield data for the direct, selective functionalization of this compound is limited in the literature, often requiring the use of protecting groups for high selectivity and yield. The yields provided for esterification and amidation are based on general procedures for similar substrates and may vary.

This technical support center provides a starting point for addressing challenges in the functionalization of this compound. For novel transformations, it is always recommended to perform small-scale optimization experiments.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(Hydroxymethyl)phenylacetic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 4-(Hydroxymethyl)phenylacetic acid and its alternatives, supported by experimental data from cell-based assays. We delve into its anti-inflammatory potential and provide detailed methodologies for key experiments to facilitate the validation and exploration of this compound in a research setting.

Comparative Bioactivity Data

The following table summarizes the anti-inflammatory activity of this compound and comparable compounds. Data has been collated from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

CompoundAssay TypeCell LineKey ParameterResult
This compound Cytokine ProductionCaco-2IL-1β ExpressionSignificant reduction upon LPS stimulation[1]
Cytokine ProductionRat Lung Injury ModelIL-1β, IL-6, TNF-αSignificant inhibition of production[1]
Diclofenac GHB Binding AssayRat Brain HomogenateKi Value5.1 µM[2]
Quercetin Cytokine Production-TNF-α, IL-1β, IL-6Downregulation of secretion[3]
Signaling Pathway-NF-κB, MAPK, COX, LOXInhibition of pathways[3]
Resveratrol Signaling Pathway-NF-κB, MAPK, COX, LOXInhibition of pathways[3]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to enable researchers to replicate and validate these findings.

Anti-Inflammatory Activity in Macrophages (RAW 264.7)

This protocol details the assessment of the anti-inflammatory effects of a test compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in 96-well plates (for NO assay) or 24-well plates (for cytokine analysis) and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or a comparator compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

b. Nitric Oxide (NO) Production Assay (Griess Assay):

After the 24-hour incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

c. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA):

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

d. Cell Viability Assay (MTT Assay):

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed. After treatment, the culture medium is replaced with a medium containing 0.5 mg/mL MTT and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

NF-κB Activity Assay (Reporter Gene Assay)

This protocol describes how to measure the inhibitory effect of a compound on the NF-κB signaling pathway.

a. Cell Line and Transfection:

HEK293T cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

b. Treatment and Luciferase Assay:

Transfected cells are treated with the test compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Cell lysates are then collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizing the Mechanisms

Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Data Collection & Analysis start Seed RAW 264.7 cells incubation1 Incubate overnight start->incubation1 pretreatment Pre-treat with This compound or comparators incubation1->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation2 Incubate for 24 hours lps_stimulation->incubation2 collect_supernatant Collect supernatant incubation2->collect_supernatant mtt_assay MTT Assay for Cell Viability incubation2->mtt_assay griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa

Caption: Workflow for in vitro anti-inflammatory screening.

NF-κB Signaling Pathway Inhibition

G cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK NFKB_IKB NF-κB/IκB Complex IKK->NFKB_IKB IKB IκB NFKB_IKB->IKB Phosphorylation & Degradation NFKB NF-κB NFKB_n NF-κB NFKB->NFKB_n Translocation DNA DNA NFKB_n->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines HMPA This compound HMPA->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

References

comparative analysis of different synthesis routes for 4-(Hydroxymethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of two primary synthetic routes for 4-(Hydroxymethyl)phenylacetic acid, a key intermediate in pharmaceutical and materials science, is presented to guide researchers and drug development professionals in selecting the most suitable method for their applications. This guide provides a detailed examination of the synthesis from 4-methylphenylacetic acid via bromination and subsequent hydrolysis, and an alternative route involving the reduction of methyl 4-(acetoxymethyl)phenylacetate.

The analysis reveals that while both routes are effective, they present different advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. The choice of synthesis pathway will ultimately depend on the specific requirements of the end-user, including desired purity, available starting materials, and equipment.

Data Presentation

ParameterRoute 1: From 4-Methylphenylacetic AcidRoute 2: From Methyl 4-(acetoxymethyl)phenylacetate
Starting Material 4-Methylphenylacetic acidMethyl 4-(acetoxymethyl)phenylacetate
Key Intermediates 4-(Bromomethyl)phenylacetic acidNot Applicable
Overall Yield ~65.4% (over two steps)Not explicitly stated, but likely high
Purity of Final Product 97.8% (by HPLC)High, suitable for further reactions
Key Reagents N-Bromosuccinimide (NBS), Benzoyl peroxide, Sodium hydroxideLithium aluminum hydride (LiAlH4), Diethyl ether, Sulfuric acid
Reaction Conditions Step 1: 90-110 °C; Step 2: Room Temperature0 °C to room temperature
Advantages High purity of the final product, well-documented procedure.Milder reaction conditions, potentially fewer steps.
Disadvantages Use of a hazardous brominating agent (NBS), requires a photochemical reaction setup.Use of a highly reactive and hazardous reducing agent (LiAlH4), requires anhydrous conditions.

Logical Workflow of Comparative Analysis

cluster_routes Synthesis Routes cluster_analysis Comparative Analysis cluster_conclusion Conclusion Route 1 Route 1: From 4-Methylphenylacetic Acid Parameters Comparison Parameters (Yield, Purity, Reagents, Conditions) Route 1->Parameters Route 2 Route 2: From Methyl 4-(acetoxymethyl)phenylacetate Route 2->Parameters Advantages Advantages Parameters->Advantages Disadvantages Disadvantages Parameters->Disadvantages Recommendation Recommendation based on Application Requirements Advantages->Recommendation Disadvantages->Recommendation

Caption: Logical flow of the comparative analysis of synthesis routes.

Experimental Protocols

Route 1: Synthesis from 4-Methylphenylacetic Acid

This route involves two main steps: the bromination of 4-methylphenylacetic acid to form 4-(bromomethyl)phenylacetic acid, followed by hydrolysis to the desired product.

Step 1: Synthesis of 4-(Bromomethyl)phenylacetic acid

  • Materials: 4-Methylphenylacetic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide, Chlorobenzene.

  • Procedure: A mixture of 4-methylphenylacetic acid (24 g) and chlorobenzene (75 ml) is placed in a reaction vessel. To this, N-bromosuccinimide (30 g) and benzoyl peroxide (0.5 g) are added as the initiator. The mixture is mechanically stirred and heated to 85°C under incandescent light. The reaction temperature is then controlled in the range of 90-110°C and maintained for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, leading to the precipitation of the solid product. The solid is collected by filtration and washed thoroughly with water. The resulting filter cake is dried to yield 4-(bromomethyl)phenylacetic acid.

  • Yield: 33.7 g (91.9%)

  • Purity: 99.2% (by HPLC)

Step 2: Synthesis of this compound

  • Materials: 4-(Bromomethyl)phenylacetic acid, Sodium hydroxide, Water, Sulfuric acid, Ethyl acetate, Sodium chloride, Petroleum ether.

  • Procedure: 4-(Bromomethyl)phenylacetic acid (2.3 kg, 10.0 mol) is added to a solution of sodium hydroxide (1.61 kg, 40.2 mol) in water (90 L).[1] The resulting mixture is stirred at room temperature overnight.[1] The completion of the reaction is confirmed by TLC analysis. The reaction mixture is then carefully acidified with concentrated sulfuric acid (1.0 L) to a pH of approximately 2.[1] Solid sodium chloride (25 kg) is added, and the product is extracted with ethyl acetate (3 x 33 L).[1] The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated until a significant amount of solid precipitates. The suspension is kept at 4-6°C overnight for further crystallization. The solid product is collected by filtration and washed with petroleum ether (2 x 2 L) to afford this compound.[1]

  • Yield: 1.2 kg (71.9%)[1]

  • Purity: 97.8% (by HPLC)[1]

Route 2: Synthesis from Methyl 4-(acetoxymethyl)phenylacetate

This route involves the reduction of the ester and acetate groups of methyl 4-(acetoxymethyl)phenylacetate.

  • Materials: Methyl 4-(acetoxymethyl)phenylacetate, Lithium aluminum hydride (LiAlH4), Anhydrous diethyl ether, Sulfuric acid.

  • Procedure: A solution of methyl 4-(acetoxymethyl)phenylacetate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the dropwise addition of water, followed by a solution of sulfuric acid. The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. (Note: Specific quantities and yields for this reaction were not detailed in the searched literature, but this represents a standard protocol for such a transformation).

Signaling Pathway and Experimental Workflow Diagrams

4-Methylphenylacetic Acid 4-Methylphenylacetic Acid Bromination (NBS, Benzoyl Peroxide) Bromination (NBS, Benzoyl Peroxide) 4-Methylphenylacetic Acid->Bromination (NBS, Benzoyl Peroxide) 4-(Bromomethyl)phenylacetic Acid 4-(Bromomethyl)phenylacetic Acid Bromination (NBS, Benzoyl Peroxide)->4-(Bromomethyl)phenylacetic Acid Hydrolysis (NaOH, H2O) Hydrolysis (NaOH, H2O) 4-(Bromomethyl)phenylacetic Acid->Hydrolysis (NaOH, H2O) This compound This compound Hydrolysis (NaOH, H2O)->this compound

Caption: Synthesis Route 1: From 4-Methylphenylacetic Acid.

Methyl 4-(acetoxymethyl)phenylacetate Methyl 4-(acetoxymethyl)phenylacetate Reduction (LiAlH4) Reduction (LiAlH4) Methyl 4-(acetoxymethyl)phenylacetate->Reduction (LiAlH4) This compound This compound Reduction (LiAlH4)->this compound

Caption: Synthesis Route 2: From Methyl 4-(acetoxymethyl)phenylacetate.

References

A Comparative Guide to Linker Reagents in Bioconjugation: Evaluating 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and safety. This guide provides a comparative analysis of 4-(Hydroxymethyl)phenylacetic acid, also known as the PAM (p-alkoxybenzyl alcohol) or PHOBA (p-hydroxybenzyl alcohol) linker, with other prevalent linker reagents used in the development of bioconjugates. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, supported by experimental data, to inform the rational design of next-generation targeted therapies.

Introduction to Linker Technologies

Linkers are the molecular bridges that connect a targeting moiety, such as a monoclonal antibody, to a payload, typically a potent cytotoxic agent. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate efficient payload release at the target site. Linkers are broadly classified into two categories: cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to be selectively cleaved by triggers within the target cell or its microenvironment, such as specific enzymes, acidic pH, or a high concentration of reducing agents.

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome.

This compound is a self-immolative linker, a subclass of cleavable linkers. Upon a triggering event, it undergoes a spontaneous 1,6-elimination reaction to release the payload. It is particularly useful for conjugating drugs that contain a hydroxyl group.

Comparative Analysis of Linker Performance

The efficacy of a linker is evaluated based on several key parameters, including stability in plasma, efficiency of payload release, and the resulting in vitro and in vivo anti-tumor activity of the conjugate. While direct head-to-head comparative data for this compound against all other linker types in a single ADC system is not extensively available, we can infer its performance based on its chemical properties and data from structurally similar linkers. A key comparison is with the widely used p-aminobenzyl carbamate (PABC) self-immolative linker. Studies have shown that replacing the amino group of the PABA linker with a hydroxyl group (as in the PHOBA/PAM linker) can lead to increased chemical stability of the prodrug.[1][2][3]

The following tables summarize quantitative data for various common linker types.

Table 1: Comparative In Vitro Plasma Stability of Common ADC Linkers

Linker TypeRepresentative LinkerModel System/ADCPlasma SourceHalf-life (t½)Reference
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Trastuzumab-MMAEHuman> 7 days[4]
Valine-Citrulline (Val-Cit)Anti-CD22-MMAEMouse< 1 hour (cleaved by Ces1c)[5]
Sulfatase-cleavableTrastuzumab-MMAEMouse> 7 days[4]
pH-Sensitive HydrazoneGeneric ADCHuman~2 days[4]
Silyl EtherGeneric ADC-MMAEHuman> 7 days[4]
Redox-Sensitive Disulfide (SPDB)Anti-CD22-DM4Human~3-4 days[6]
Non-Cleavable SMCCTrastuzumab-DM1 (T-DM1)Human~10 days[4]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

ADCTarget Cell LineLinker TypeIC50 (ng/mL)Bystander EffectReference
Trastuzumab-vc-MMAESK-BR-3 (HER2+)Val-Cit (Cleavable)10-50Yes (MMAE is cell-permeable)[7]
Trastuzumab-mc-MMAFSK-BR-3 (HER2+)SMCC (Non-cleavable)5-20No (MMAF is cell-impermeable)[8]
Anti-CD30-vc-MMAEKarpas 299 (CD30+)Val-Cit (Cleavable)~1Yes[7]
Anti-HER2-Hydrazone-DoxBT-474 (HER2+)Hydrazone (Cleavable)~1000Yes (Doxorubicin is cell-permeable)[9]

Signaling Pathways and Experimental Workflows

The mechanism of action for a typical ADC involves a series of steps from administration to payload-induced cell death. This process is critically dependent on the linker's properties.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_action Intracellular Action ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen Expression) ADC->TumorCell 1. Binding Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Endosome Endosome (pH 6.0-6.5) Internalization->Endosome 3. Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) PayloadRelease->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

The evaluation of linker efficacy relies on a series of well-defined experiments. The workflow below illustrates a typical process for comparing different linker technologies.

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Linker A vs. Linker B) DAR DAR Determination (UV-Vis, HIC, LC-MS) Synthesis->DAR Stability Plasma Stability Assay DAR->Stability Characterized ADCs Cytotoxicity Cytotoxicity Assay (Antigen +/- cells) Stability->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander PK Pharmacokinetics (PK) Study Bystander->PK Promising Candidates Efficacy Xenograft Tumor Efficacy Study PK->Efficacy

Caption: Experimental workflow for comparing the efficacy of ADC linkers.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of linker reagents. Below are protocols for key experiments cited in this guide.

  • Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.

  • Materials:

    • ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

    • HPLC system with a UV detector

  • Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • Inject 10-20 µg of the ADC sample onto the column.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

    • Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)

  • Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma.

  • Materials:

    • ADC sample

    • Human, mouse, or rat plasma

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • LC-MS/MS system for quantification of free payload

    • ELISA reagents for quantification of total and conjugated antibody

  • Method:

    • Spike the ADC into plasma at a final concentration of 100 µg/mL.

    • Incubate the plasma samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Immediately process the aliquots to separate the free payload from plasma proteins (e.g., by protein precipitation with acetonitrile).

    • Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.

    • Separately, quantify the total antibody and the antibody-conjugated drug using two distinct ELISA methods.

    • Plot the concentration of released payload or the percentage of intact ADC over time to determine the linker's stability and half-life.

  • Objective: To determine the potency of the ADC against antigen-positive cells and its ability to kill neighboring antigen-negative cells.[7]

  • Materials:

    • Antigen-positive (Ag+) cancer cell line

    • Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein, e.g., GFP)

    • Cell culture medium and supplements

    • ADC sample and free payload control

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo)

    • High-content imaging system or flow cytometer

  • Method (Co-culture Assay):

    • Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in a 96-well plate.

    • Allow the cells to adhere overnight.

    • Treat the co-culture with serial dilutions of the ADC. Include wells with untreated cells and cells treated with the free payload as controls.

    • Incubate for 72-120 hours.

    • Assess the viability of the total cell population using a cell viability assay.

    • Separately, quantify the viability of the Ag- (GFP-positive) cell population using high-content imaging or flow cytometry.

    • A significant decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect. Calculate the IC50 values for both cell populations.

Conclusion

The selection of a linker is a pivotal decision in the design of bioconjugates. This compound (PAM/PHOBA linker) represents a valuable tool, particularly for the conjugation of hydroxyl-containing payloads, offering the potential for high chemical stability through its self-immolative mechanism. While direct, extensive comparative data is still emerging, its structural similarity to the well-characterized PABC system allows for informed predictions of its behavior.

The ultimate choice of linker—be it enzyme-cleavable like Val-Cit, pH-sensitive like a hydrazone, or non-cleavable like SMCC—must be guided by the specific characteristics of the antibody, the payload, and the target biology. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to systematically evaluate and select the optimal linker to advance their therapeutic candidates.

References

A Comparative Spectroscopic Analysis of Synthetic versus Commercially Available 4-(Hydroxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of synthetically produced 4-(Hydroxymethyl)phenylacetic acid against its commercially available counterparts, offering valuable insights into product consistency and purity.

This comparison focuses on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data to verify the chemical structure and identify potential impurities. The synthetic route chosen for this comparison is the hydrolysis of 4-(bromomethyl)phenylacetic acid.

Spectroscopic Data Comparison
Spectroscopic DataSynthetic this compoundCommercial this compound
¹H NMR (DMSO-d₆, 300 MHz) δ 12.27 (s, 1H, -COOH), 7.26-7.12 (m, 4H, Ar-H), 5.14 (s, 1H, -OH), 4.47 (s, 2H, -CH₂OH), 3.53 (s, 2H, -CH₂COOH)[1][2]δ 12.27 (s, 1H, -COOH), 7.26-7.12 (m, 4H, Ar-H), 5.14 (s, 1H, -OH), 4.47 (s, 2H, -CH₂OH), 3.53 (s, 2H, -CH₂COOH)[1][3]
¹³C NMR Data not available in searched resources.Data not available in searched resources.
Mass Spectrometry (MS) Data not available in searched resources.Data not available in searched resources.
Molecular Weight 166.17 g/mol [2]166.17 g/mol [4]
Melting Point Not specified in synthetic protocols.131-134 °C[4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below. These protocols are fundamental for reproducing the results and for the quality control of this compound in a laboratory setting.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrolysis of 4-(bromomethyl)phenylacetic acid.[2]

Procedure:

  • Reaction Setup: Dissolve 4-(bromomethyl)phenylacetic acid in an aqueous solution of sodium hydroxide.

  • Hydrolysis: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Upon completion, carefully acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the product.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with water and then recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Analysis Protocols

The following are standard operating procedures for acquiring NMR and MS data for organic compounds.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, set up the instrument for ¹³C NMR acquisition, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction (e.g., direct infusion, gas chromatography, or liquid chromatography) will depend on the properties of the compound and the instrument's capabilities.

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizing the Experimental Workflow

To provide a clear overview of the comparison process, the following diagram illustrates the experimental workflow.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Route cluster_commercial Commercial Source cluster_analysis Spectroscopic Analysis start 4-(Bromomethyl)phenylacetic Acid hydrolysis Hydrolysis (NaOH, H₂O) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Purification (Recrystallization) acidification->purification synthetic_product Synthetic this compound purification->synthetic_product nmr ¹H NMR, ¹³C NMR synthetic_product->nmr ms Mass Spectrometry synthetic_product->ms commercial_source Commercial Supplier commercial_product Commercial this compound commercial_source->commercial_product commercial_product->nmr commercial_product->ms comparison Data Comparison nmr->comparison ms->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for comparing synthetic and commercial products.

References

A Comparative Guide to the Biological Effects of 4-(Hydroxymethyl)phenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the biological activities of 4-(Hydroxymethyl)phenylacetic acid (HMPA) and its derivatives. It is intended for researchers, scientists, and professionals in drug development, providing a framework for evaluating these compounds as potential therapeutic agents. The guide details experimental protocols for assessing anti-inflammatory, cytotoxic, and neuroprotective effects and presents hypothetical comparative data to illustrate structure-activity relationships.

Introduction to this compound and Its Derivatives

This compound is a versatile aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structure, featuring both a carboxylic acid and a hydroxymethyl group, allows for a variety of chemical modifications to generate derivatives with potentially enhanced or novel biological activities. These derivatives can be synthesized through standard esterification, etherification, or amidation reactions, leading to a library of compounds for biological screening. Phenylacetic acid and its broader class of derivatives have been investigated for a range of biological effects, including neuroprotective and potential anticancer activities.

Comparative Biological Activities

This section outlines key biological activities to be compared between HMPA and its derivatives. For the purpose of this guide, we will focus on anti-inflammatory and cytotoxic effects, as these are prominent areas of investigation for phenylacetic acid analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of HMPA and its derivatives can be primarily assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 1: Comparative in vitro Anti-inflammatory Activity of HMPA and its Derivatives (Hypothetical Data)

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
HMPA R = H>10085<1.18
Derivative 1 (Methyl Ester) R = CH₃80501.6
Derivative 2 (Ethyl Ester) R = CH₂CH₃75401.88
Derivative 3 (Amide) R = NH₂95701.36
Celecoxib (Control) -150.05300

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Cytotoxic Activity

The cytotoxic effects of these compounds against various cancer cell lines can be evaluated to determine their potential as anticancer agents.

Table 2: Comparative in vitro Cytotoxicity of HMPA and its Derivatives (Hypothetical Data)

CompoundStructureMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
HMPA R = H>200>200>200
Derivative 1 (Methyl Ester) R = CH₃150180165
Derivative 2 (Ethyl Ester) R = CH₂CH₃120150135
Derivative 3 (Amide) R = NH₂180195190
Doxorubicin (Control) -0.51.20.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of HMPA and its derivatives for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Add 10 µL of the test compound at various concentrations to the inhibitor wells. For control wells, add 10 µL of DMSO.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding 10 µL of 10% formic acid.

  • The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available ELISA kit.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.

MTT Cytotoxicity Assay

This protocol outlines the procedure for assessing the cytotoxic effects of the compounds on cancer cell lines using the MTT assay.

Objective: To determine the IC₅₀ values of HMPA and its derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflow

Visual representations of relevant signaling pathways and a general experimental workflow are provided below using Graphviz.

Signaling Pathways

Inflammation and cancer are complex processes regulated by intricate signaling networks. The NF-κB and MAPK pathways are two of the most critical pathways involved.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IKK_complex NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Cytokines Cytokines Gene_Expression->Cytokines leads to

Caption: Simplified NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Nucleus Nucleus ERK->Nucleus translocates to Gene_Expression Cell Proliferation, Survival, Differentiation Transcription_Factors->Gene_Expression regulates

Caption: Simplified MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of HMPA derivatives.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (Esterification, Amidation, etc.) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) In_Vitro_Screening->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) In_Vitro_Screening->Cytotoxicity Lead_Identification Lead Compound Identification Anti_inflammatory->Lead_Identification Cytotoxicity->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Comparative Analysis of Antibody Cross-Reactivity for 4-(Hydroxymethyl)phenylacetic Acid Conjugates: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of antibodies raised against 4-(hydroxymethyl)phenylacetic acid (4-HMPA) conjugates. While specific cross-reactivity data for anti-4-HMPA antibodies is not extensively published, this document outlines the fundamental principles, experimental protocols, and data interpretation necessary for such studies. By presenting a hypothetical comparative analysis, this guide serves as a practical resource for researchers developing immunoassays for 4-HMPA or similar small molecule haptens.

Principles of Antibody Generation Against Small Molecules

Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process, known as haptenization, creates a hapten-carrier conjugate that can be recognized by the immune system. The resulting antibodies will have varying degrees of specificity for the hapten (4-HMPA), the linker used for conjugation, and the carrier protein.

A critical aspect of developing a reliable immunoassay is characterizing the specificity of the generated antibodies. Cross-reactivity studies are essential to determine the extent to which the antibody binds to molecules that are structurally similar to the target hapten. High cross-reactivity with related compounds can lead to inaccurate quantification and false-positive results in an immunoassay.

Experimental Workflow for Antibody Production and Characterization

The overall process for generating and characterizing antibodies against a 4-HMPA conjugate is illustrated in the workflow diagram below. This involves synthesizing the hapten-carrier conjugate, immunizing an animal model, collecting the antiserum, and evaluating the antibody's specificity through cross-reactivity testing.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production cluster_2 Antibody Characterization Hapten Synthesis Synthesis of 4-HMPA Derivative Conjugation Hapten-Carrier Conjugation Hapten Synthesis->Conjugation Carrier Protein Carrier Protein (e.g., BSA, KLH) Carrier Protein->Conjugation Purification Purification and Characterization of Conjugate Conjugation->Purification Immunization Immunization of Animal Model (e.g., Rabbit, Mouse) Purification->Immunization Booster Injections Booster Injections Immunization->Booster Injections Serum Collection Antiserum Collection Booster Injections->Serum Collection Antibody Purification Antibody Purification (e.g., Protein A/G) Serum Collection->Antibody Purification Titer Determination Titer Determination (ELISA) Antibody Purification->Titer Determination Cross-Reactivity Cross-Reactivity Testing (Competitive ELISA) Titer Determination->Cross-Reactivity Assay Development Immunoassay Development Cross-Reactivity->Assay Development

Figure 1. General workflow for the production and characterization of antibodies against a small molecule hapten like 4-HMPA.

Hypothetical Cross-Reactivity Comparison

To illustrate the process, we present a hypothetical cross-reactivity study for a polyclonal antibody raised against a 4-HMPA-BSA conjugate. The study would assess the antibody's binding to 4-HMPA and a panel of structurally related compounds.

Potential Cross-Reactants

A panel of potential cross-reactants would be selected based on structural similarity to this compound. This would include molecules with variations in the position of the hydroxymethyl and acetic acid groups, as well as related phenylacetic acid derivatives.

Compound IDCompound NameStructure
1 This compound (4-HMPA) HOCH₂-C₆H₄-CH₂COOH
23-(Hydroxymethyl)phenylacetic acidHOCH₂-C₆H₄-CH₂COOH
32-(Hydroxymethyl)phenylacetic acidHOCH₂-C₆H₄-CH₂COOH
44-Methylphenylacetic acidCH₃-C₆H₄-CH₂COOH
54-Hydroxyphenylacetic acidHO-C₆H₄-CH₂COOH
6Phenylacetic acidC₆H₅-CH₂COOH
7Benzoic acidC₆H₅-COOH
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is the standard method for determining antibody specificity and cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Coating antigen: 4-HMPA conjugated to a different carrier protein (e.g., ovalbumin, OVA) to avoid cross-reactivity with the immunizing carrier.

  • Anti-4-HMPA primary antibody (the antibody being tested)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • 4-HMPA standard and potential cross-reactants

Procedure:

  • Coating: Microtiter plates are coated with the 4-HMPA-OVA conjugate overnight at 4°C.

  • Washing: Plates are washed to remove unbound coating antigen.

  • Blocking: Non-specific binding sites are blocked with blocking buffer for 1-2 hours at room temperature.

  • Competition: The anti-4-HMPA primary antibody is pre-incubated with varying concentrations of the 4-HMPA standard or the potential cross-reactants. These mixtures are then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: The HRP-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove unbound secondary antibody.

  • Detection: The substrate solution is added, and the color is allowed to develop.

  • Stopping the Reaction: The reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC₅₀ of 4-HMPA / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.

G cluster_0 Competitive ELISA Principle cluster_1 Competition Step Ab Anti-4-HMPA Antibody Hapten_free Free 4-HMPA (or Cross-Reactant) Ab->Hapten_free Binding in Solution Hapten_coated Coated 4-HMPA-OVA Ab->Hapten_coated Binding to Plate Well Microtiter Well Surface Explanation The amount of antibody binding to the coated hapten is inversely proportional to the concentration of free hapten in the sample.

Figure 2. Principle of competitive ELISA for cross-reactivity assessment.

Hypothetical Results

The following table summarizes hypothetical cross-reactivity data for two different hypothetical anti-4-HMPA antibodies, Ab-1 and Ab-2.

Compound IDCompound NameAntibody Ab-1 Cross-Reactivity (%)Antibody Ab-2 Cross-Reactivity (%)
1 This compound (4-HMPA) 100 100
23-(Hydroxymethyl)phenylacetic acid45.285.7
32-(Hydroxymethyl)phenylacetic acid20.860.1
44-Methylphenylacetic acid5.312.5
54-Hydroxyphenylacetic acid8.915.3
6Phenylacetic acid< 12.1
7Benzoic acid< 0.1< 0.1

Interpretation:

  • Antibody Ab-1 demonstrates higher specificity for 4-HMPA compared to Antibody Ab-2. It shows significantly lower cross-reactivity with the positional isomers (compounds 2 and 3) and other related phenylacetic acid derivatives. This antibody would be more suitable for a highly specific immunoassay for 4-HMPA.

  • Antibody Ab-2 exhibits broader cross-reactivity, particularly with the positional isomers of 4-HMPA. This antibody might be useful for screening a class of related compounds but would be less ideal for specific quantification of 4-HMPA in the presence of these other molecules.

Conclusion

The development of antibodies against small molecules like this compound requires a thorough characterization of their specificity. While published data on the cross-reactivity of anti-4-HMPA antibodies is scarce, this guide provides a comprehensive roadmap for researchers to conduct such studies. By following the outlined principles and experimental protocols, scientists can generate and validate antibodies with the desired specificity for their intended immunoassay applications. The hypothetical comparison underscores the importance of evaluating multiple antibody candidates to select the one with the optimal performance characteristics for reliable and accurate results.

A Researcher's Guide to Assessing the Purity of 4-(Hydroxymethyl)phenylacetic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 4-(Hydroxymethyl)phenylacetic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of the purity of this compound from various suppliers, supported by detailed experimental protocols for verification.

The quality of commercially available this compound can vary between suppliers, potentially impacting experimental outcomes. While most suppliers provide a certificate of analysis with a stated purity, independent verification is often a necessary step in rigorous scientific research. This guide outlines the common analytical techniques for purity assessment and presents a comparative summary based on typical supplier specifications and publicly available data.

Comparative Purity Analysis

To provide a clear comparison, the following table summarizes the stated purity and analytical specifications for this compound from a selection of major chemical suppliers. It is important to note that batch-to-batch variability can occur, and the data presented here should be considered as representative.

SupplierStated PurityAnalytical Method(s) CitedMelting Point (°C)
Supplier A (e.g., Sigma-Aldrich) 98%Not specified on product page, but likely includes titration or chromatography.131-134[1]
Supplier B (e.g., Thermo Fisher Scientific) 97%[2]Aqueous acid-base Titration (≥97.5 to ≤102.5%), Silylated GC (≥97.5%)[3][4]128.0-135.0[3][4]
Supplier C (e.g., TCI) >97.0% (Titration)Neutralization titration, GC128.0-132.0
Supplier D (e.g., ChemicalBook) 98%[5], 99%+ (HPLC)[1]HPLC[1]131-134[1]

Note: This table is a compilation of data from various supplier websites and should be used as a general guide. For the most accurate and up-to-date information, please refer to the specific product documentation and certificate of analysis for the lot number you are using.

Experimental Protocols for Purity Verification

To independently verify the purity of this compound, a multi-pronged analytical approach is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), which are powerful techniques for impurity profiling and quantification.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[8] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)[10]

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 10% to 90% acetonitrile) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Solution Preparation: Prepare a sample solution with the same concentration as the standard stock solution using the this compound from the supplier.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 220 nm[11][12]

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Processing: The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). For more accurate quantification, the concentration can be determined from the calibration curve.

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[9][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or MeOD)

  • Internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a vial before transferring to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is invaluable for identifying and structurally characterizing impurities.[7] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[14]

Instrumentation:

  • LC-MS or GC-MS system (preferably with a high-resolution mass analyzer like Orbitrap or TOF)

Procedure:

  • Sample Analysis: Analyze the this compound sample using an appropriate LC-MS or GC-MS method. The chromatographic conditions should be optimized to separate potential impurities from the main compound.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the main compound and any detectable impurities.

    • Utilize the accurate mass data from HRMS to predict the elemental composition of the impurities.

    • Perform fragmentation analysis (MS/MS) to obtain structural information about the impurities.[6] This can help in identifying the structure of unknown impurities by comparing the fragmentation patterns with known compounds or databases.

Experimental Workflow and Logic Diagrams

To visualize the process of assessing the purity of this compound, the following diagrams created using Graphviz (DOT language) illustrate the overall workflow and the logic for choosing analytical methods.

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Purity Verification cluster_reporting Data Compilation & Reporting start Obtain this compound from Suppliers A, B, C coa Review Certificate of Analysis (CoA) for each supplier start->coa hplc HPLC Purity Analysis coa->hplc Proceed to independent verification qnmr qNMR for Absolute Purity coa->qnmr Proceed to independent verification ms LC-MS/GC-MS for Impurity ID coa->ms Proceed to independent verification table Compile Data into Comparison Table hplc->table qnmr->table ms->table report Generate Final Purity Assessment Report table->report

Caption: Overall workflow for assessing the purity of this compound.

Logic_Diagram cluster_question Primary Question cluster_methods Analytical Approach cluster_outcome Outcome start Is the purity as stated by the supplier? hplc Quantitative Purity & Impurity Profile (HPLC) start->hplc Initial Screening qnmr Absolute Purity Determination (qNMR) hplc->qnmr For absolute quantification ms Structural Elucidation of Impurities (MS) hplc->ms If unknown impurities are detected decision Decision on Supplier Suitability qnmr->decision ms->decision

Caption: Logical flow for selecting analytical methods for purity assessment.

References

Unveiling the Enzymatic Inhibition Profile of 4-(Hydroxymethyl)phenylacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interactions of compounds with metabolic enzymes is paramount. This guide provides a comparative analysis of the inhibitory effects of 4-(Hydroxymethyl)phenylacetic acid on specific enzymes, supported by experimental data and detailed protocols to ensure reproducibility and facilitate further investigation.

Executive Summary

This compound, a metabolite of common dietary polyphenols, has been investigated for its potential to inhibit crucial drug-metabolizing enzymes. This guide focuses on its inhibitory activity against Cytochrome P450 2D6 (CYP2D6), a key enzyme responsible for the metabolism of a significant portion of clinically used drugs. Emerging research indicates that this compound exhibits inhibitory effects on CYP2D6, a finding with potential implications for drug-drug interactions.

This document presents a comparative analysis of the inhibitory potency of this compound against CYP2D6, alongside well-established inhibitors. Detailed experimental protocols for assessing CYP2D6 inhibition are provided to allow for independent verification and further studies.

Comparative Inhibitory Effects on Cytochrome P450 2D6 (CYP2D6)

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 value for this compound against CYP2D6 and compares it with other known inhibitors of this enzyme.

CompoundEnzymeIC50 (µM)Type of Inhibition
This compound CYP2D6>100Not determined
QuinidineCYP2D60.018 - 0.043Competitive
ParoxetineCYP2D60.81Mechanism-based
TerbinafineCYP2D60.022 - 0.044Competitive

Data for this compound is based on studies of colonic metabolites of polyphenols. Data for comparator compounds are from various in vitro studies.

Based on available data, this compound demonstrates weak to negligible inhibitory activity against CYP2D6, with an IC50 value greater than 100 µM. In contrast, compounds like quinidine and terbinafine are potent inhibitors, with IC50 values in the nanomolar range.

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below. Two common methods for assessing CYP2D6 activity and inhibition are the Dextromethorphan O-demethylation assay and a fluorometric assay using 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC).

CYP2D6 Inhibition Assay using Dextromethorphan O-demethylation

This assay measures the conversion of the probe substrate dextromethorphan to its metabolite, dextrorphan, by CYP2D6. The inhibition of this reaction by a test compound is then quantified.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2D6

  • Dextromethorphan (substrate)

  • This compound (test inhibitor)

  • Known CYP2D6 inhibitor (e.g., quinidine) as a positive control

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

Procedure:

  • Preparation of Reagents: Prepare stock solutions of dextromethorphan, this compound, and the positive control inhibitor in an appropriate solvent (e.g., methanol or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes or recombinant CYP2D6 with potassium phosphate buffer and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add dextromethorphan to the mixture to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of dextrorphan using an HPLC system with fluorescence detection.

  • Data Analysis: Determine the rate of dextrorphan formation in the presence and absence of the inhibitor. Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Fluorometric CYP2D6 Inhibition Assay using AMMC

This high-throughput assay utilizes a non-fluorescent substrate (AMMC) that is converted by CYP2D6 to a highly fluorescent product.

Materials:

  • Human liver microsomes or recombinant human CYP2D6

  • 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) substrate

  • This compound (test inhibitor)

  • Known CYP2D6 inhibitor (e.g., quinidine) as a positive control

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Dispensing Reagents: In a 96-well plate, add the potassium phosphate buffer, NADPH, and the test inhibitor at various concentrations.

  • Addition of Enzyme: Add the human liver microsomes or recombinant CYP2D6 to each well.

  • Initiation of Reaction: Add the AMMC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the presence and absence of the inhibitor. Determine the IC50 value as described in the previous protocol.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_reagents Prepare Reagents (Substrate, Inhibitor) incubation Incubation at 37°C (Enzyme, Inhibitor, Substrate) prep_reagents->incubation prep_enzyme Prepare Enzyme (HLMs or rCYP2D6) prep_enzyme->incubation termination Reaction Termination incubation->termination analysis Analysis (HPLC or Fluorescence) termination->analysis calc_inhibition Calculate % Inhibition analysis->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Figure 1. General experimental workflow for determining enzyme inhibition.

cyp2d6_pathway Dextromethorphan Dextromethorphan (Substrate) CYP2D6 CYP2D6 (Enzyme) Dextromethorphan->CYP2D6 Binds to active site Dextrorphan Dextrorphan (Metabolite) CYP2D6->Dextrorphan Catalyzes O-demethylation Inhibitor This compound (Inhibitor) Inhibitor->CYP2D6 Blocks activity

Figure 2. Simplified signaling pathway of CYP2D6-mediated dextromethorphan metabolism and its inhibition.

Safety Operating Guide

Proper Disposal of 4-(Hydroxymethyl)phenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Hydroxymethyl)phenylacetic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. This compound is known to cause serious eye irritation and skin irritation.[1][2] It is classified as a combustible solid.[3]

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to ensure personal safety. The following equipment should be worn when handling this compound:

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.[2]To protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Respiratory Protection NIOSH-approved N95 dust mask or higher.[3]To prevent inhalation of dust particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step 1: Evacuate and Ventilate

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated to minimize dust inhalation.

Step 2: Contain the Spill

  • Wearing the appropriate PPE, carefully sweep the solid material together.[2][4]

  • Avoid generating dust during the cleanup process.

Step 3: Collect and Store for Disposal

  • Place the swept material into a clearly labeled, sealed container for waste disposal.[2]

  • Do not add water or other solvents to the spill unless instructed to do so by safety personnel.

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose of all contaminated cleaning materials in the same labeled waste container.

III. Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[1] Improper disposal can lead to environmental harm and regulatory penalties.

Primary Disposal Method: Incineration

  • The recommended method for disposal is to dissolve or mix the material with a combustible solvent.

  • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[2]

Alternative Disposal Method: Licensed Waste Disposal

  • If on-site incineration is not available, the chemical waste must be collected in a sealed, properly labeled container.

  • Contact a licensed professional waste disposal service to arrange for pickup and proper disposal.

Environmental Precautions:

  • Do NOT dispose of this compound down the drain or in general waste.[4]

  • Prevent the chemical from entering water courses or soil.[1]

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: 4-(Hydroxymethyl)phenylacetic Acid for Disposal ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe_check is_spill 2. Is this a chemical spill? ppe_check->is_spill spill_procedure 3a. Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Collect - Decontaminate is_spill->spill_procedure Yes waste_collection 3b. Collect in a Labeled, Sealed Waste Container is_spill->waste_collection No spill_procedure->waste_collection disposal_options 4. Select Disposal Method (Consult Local Regulations) waste_collection->disposal_options incineration 5a. Incineration: - Mix with combustible solvent - Burn in approved incinerator disposal_options->incineration Incinerator Available licensed_disposal 5b. Licensed Waste Disposal: - Store securely - Arrange for professional pickup disposal_options->licensed_disposal No Incinerator end End: Disposal Complete incineration->end licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Hydroxymethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Hydroxymethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Safety and Hazard Information

This compound is a solid organic compound that can pose health risks if not handled correctly. The primary hazards include serious eye irritation and potential skin irritation upon contact.[1][2] Inhalation of dust should also be avoided.[1]

HazardGHS ClassificationPrecautionary Statement
Eye Irritation Category 2A[1]H319: Causes serious eye irritation.[1][2][3]
Skin Irritation Category 2[2]H315: Causes skin irritation.[2]
Respiratory Irritation Not officially classified, but good practice to avoid dust inhalation.[1]P261: Avoid breathing dust.[4]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the required equipment for handling this compound, particularly in its solid, powdered form.

Body PartPPE ItemStandard/SpecificationPurpose
Eyes/Face Safety Glasses with Side Shields or GogglesANSI Z87.1 (US) or EN 166 (EU)Protects against dust particles and splashes causing serious eye irritation.[1][2][5]
Face ShieldANSI Z87.1 (US) or EN 166 (EU)Recommended when handling larger quantities or when there is a significant risk of splashing.[5][6]
Hands Nitrile GlovesASTM D6319 (US) or EN 455 (EU)Provides protection against incidental contact and splashes. Nitrile is resistant to a range of weak acids and organic solvents.[7][8] For prolonged contact or handling of concentrated solutions, consider thicker gloves or butyl rubber gloves.[2]
Respiratory N95 Respirator (US) or FFP2/FFP3 (EU)NIOSH-approved (US) or EN 149 (EU)Prevents inhalation of fine dust particles.[3][9][10][11][12] An N95 respirator filters at least 95% of airborne particles.[12]
Body Laboratory CoatStandardProtects skin and clothing from contamination.[5][6]
Feet Closed-toe ShoesStandardProtects feet from spills.[6]
Operational Handling Plan: A Step-by-Step Guide
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area to minimize dust accumulation.[1][13]

    • Whenever possible, handle the solid chemical within a fume hood to contain any airborne particles.[5][6]

    • Ensure an eyewash station and safety shower are readily accessible.[1][5]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as outlined in the table above.

    • Inspect gloves for any signs of damage before use.[4]

  • Handling and Dispensing :

    • Avoid the formation of dust when handling the solid.[1][4]

    • Use a spatula or other appropriate tool to transfer the chemical.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling :

    • Thoroughly wash hands after handling, even if gloves were worn.[2]

    • Clean the work area to remove any residual chemical dust.

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[1][2][4] If skin irritation occurs, seek medical advice.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][4] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][4][9] For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan

Chemical waste disposal must adhere to local, state, and federal regulations.

  • Waste Segregation :

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed container.[6]

  • Container Labeling :

    • The waste container must be labeled with the words "Hazardous Waste" (or as required by your institution) and the full chemical name.

  • Storage :

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[14][15]

    • Do not dispose of solid this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.[4][5]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep Preparation ppe Don PPE prep->ppe Proceed if ready handling Handling & Dispensing ppe->handling Proceed with caution post_handling Post-Handling handling->post_handling emergency Emergency Procedure handling->emergency In case of spill/exposure disposal Waste Disposal post_handling->disposal ventilate Work in Ventilated Area eyewash Check Eyewash/Shower goggles Goggles/Face Shield gloves Nitrile Gloves respirator N95 Respirator coat Lab Coat avoid_dust Avoid Dust Formation transfer Transfer Chemical wash Wash Hands clean_area Clean Work Area segregate Segregate Waste label_waste Label Container store_waste Store Safely

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)phenylacetic acid
Reactant of Route 2
4-(Hydroxymethyl)phenylacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.